3-Amino-2-methylpropan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXBTPGZQMNAEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15518-10-2 | |
| Record name | 3-Amino-2-methyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-2-methylpropan-1-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2-methylpropan-1-ol
Introduction
This compound, with the CAS number 15518-10-2, is a chemical compound of interest in various fields, particularly in the synthesis of pharmaceuticals and other organic compounds.[1] Its structure, containing both an amino group and a primary alcohol, makes it a versatile building block in organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and relevant experimental information for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 15518-10-2 | [1][2] |
| Molecular Formula | C₄H₁₁NO | [1][2] |
| Molecular Weight | 89.14 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Strong odor | [1] |
| Canonical SMILES | CC(CN)CO | [2] |
| InChI Key | FVXBTPGZQMNAEZ-UHFFFAOYSA-N | [2] |
Quantitative Physical and Chemical Data
| Property | Value | Conditions | Reference |
| Density | 0.927 ± 0.06 g/cm³ | (Predicted) | [1] |
| Boiling Point | 100-105 °C | 14 Torr | [1] |
| Flash Point | 55.6 ± 19.8 °C | [1] | |
| Refractive Index | 1.446 | [1] | |
| LogP | 0.27380 | [1] | |
| Topological Polar Surface Area | 46.3 Ų | [2] | |
| Hydrogen Bond Donor Count | 2 | [2] | |
| Hydrogen Bond Acceptor Count | 2 | [2] | |
| Rotatable Bond Count | 2 | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data is available for this compound, which can be used to confirm the carbon skeleton.[2]
-
Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, the N-H stretch of the primary amine, and C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS) : Mass spectrometry would show the molecular ion peak corresponding to its molecular weight, as well as fragmentation patterns characteristic of amino alcohols.
Reactivity and Stability
This compound exhibits reactivity typical of primary amines and primary alcohols.[3]
-
Amine Group Reactivity : The amino group can undergo nucleophilic substitution and acylation reactions. For instance, it can react with acyl chlorides to form amides.[3]
-
Alcohol Group Reactivity : The hydroxyl group can be dehydrated to form an alkene under acidic conditions.[3]
-
Stability : The compound is generally stable under standard conditions. However, like other amines, it can be susceptible to oxidative degradation.[4] Information on related amino alcohols suggests that degradation can lead to the formation of various products, including smaller amines, aldehydes, and acids.[4]
The chemical reactivity based on its functional groups is illustrated in the diagram below.
Caption: General reactivity pathways of this compound.
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in the provided search results, general synthetic strategies can be inferred.
General Synthesis Approaches
Several methods can be employed for the synthesis of this compound:[3]
-
Alkylation of Amino Alcohols : Starting from a suitable precursor, alkylation can introduce the desired methyl group.
-
Reductive Amination : A common method involving the reaction of an appropriate aldehyde or ketone with an amine, followed by reduction.
-
Derivatization from Amino Acids : Synthesis can begin with an amino acid that is subsequently transformed through reduction or other chemical modifications.
A conceptual workflow for a potential synthesis route is outlined below.
References
- 1. Page loading... [guidechem.com]
- 2. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol [smolecule.com]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physical Characteristics of 3-Amino-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical characteristics of 3-Amino-2-methylpropan-1-ol. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of these properties are also included to ensure accurate and reproducible results in a laboratory setting.
Core Physical and Chemical Properties
This compound is a primary amino alcohol with a variety of applications in chemical synthesis. A clear understanding of its physical properties is crucial for its handling, application, and the development of new derivatives.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while several sources provide data for its isomer, 2-Amino-2-methyl-1-propanol, the data presented here is specific to the 3-amino isomer wherever possible.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 89.14 g/mol | --INVALID-LINK-- |
| Boiling Point | 100-105 °C (at 14 Torr) | ChemicalBook |
| Density | 0.927 ± 0.06 g/cm³ (Predicted) | Guidechem |
| Melting Point | Data not readily available | N/A |
| Solubility | Data not readily available | N/A |
| Physical Form | Solid | Sigma-Aldrich |
| CAS Number | 15518-10-2 | --INVALID-LINK-- |
Visualizing the Core Compound and its Analysis
To aid in the understanding of this compound, the following diagrams illustrate its chemical structure and a general workflow for the experimental determination of its physical properties.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the determination of the key physical properties of organic compounds like this compound.
Determination of Melting Point
Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup:
-
Thiele Tube: The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Digital Apparatus: The capillary tube is inserted into the heating block of the digital melting point apparatus.
-
-
Heating and Observation:
-
The apparatus is heated gently and steadily.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.
-
-
Heating Rate: For an unknown sample, a preliminary rapid heating can be performed to get an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.
Determination of Boiling Point
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is measured at one atmosphere of pressure.
Apparatus:
-
Thiele tube or a small test tube with a side arm
-
Capillary tube (sealed at one end)
-
Thermometer
-
Small rubber band or wire to attach the capillary tube
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Liquid sample of this compound
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of the liquid this compound is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube filled with oil).
-
Heating and Observation:
-
The apparatus is heated gently.
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.
-
The heat is then removed, and the liquid is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
Principle: Density is the mass of a substance per unit volume.
Apparatus:
-
Pycnometer or a graduated cylinder and an analytical balance
-
Liquid sample of this compound
-
Water bath for temperature control
Procedure using a Pycnometer (for higher accuracy):
-
Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately on an analytical balance.
-
Mass of Pycnometer with Sample: The pycnometer is filled with the liquid this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The filled pycnometer is then weighed.
-
Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is then weighed again.
-
Temperature Control: All weighings should be performed at a constant, recorded temperature.
-
Calculation: The density of the sample is calculated using the following formula: Density of sample = [(Mass of pycnometer with sample) - (Mass of empty pycnometer)] / [(Mass of pycnometer with water) - (Mass of empty pycnometer)] * Density of water at the experimental temperature.
Determination of Solubility
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.
Apparatus:
-
Test tubes or small flasks with stoppers
-
Analytical balance
-
Volumetric flasks and pipettes
-
Constant temperature water bath or shaker
-
Filtration apparatus (e.g., syringe filter)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure (Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a flask.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid.
-
Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. This may involve creating a calibration curve with standards of known concentrations.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g). This process is repeated for each solvent of interest.
An In-depth Technical Guide to the Synthesis of 3-Amino-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Amino-2-methylpropan-1-ol, a valuable building block in the development of various pharmaceutical compounds. The information presented herein is intended for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Core Synthesis Pathways
The synthesis of this compound can be primarily achieved through a two-step process involving an initial carbon-carbon bond formation via a Henry reaction, followed by the reduction of a nitro intermediate. An alternative, though less documented, approach involves the direct amination of a corresponding diol.
Pathway 1: Henry Reaction of Isobutyraldehyde and Nitromethane followed by Reduction
This is the most direct and commonly referenced method for the synthesis of this compound. The pathway consists of two key transformations:
-
Henry (Nitroaldol) Reaction: The initial step involves the base-catalyzed condensation of isobutyraldehyde with nitromethane to form the intermediate, 2-methyl-3-nitropropan-1-ol. The Henry reaction is a classic method for the formation of β-nitro alcohols.[1][2]
-
Reduction of the Nitro Group: The nitro group of 2-methyl-3-nitropropan-1-ol is then reduced to a primary amine to yield the final product, this compound. This reduction can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method.
A logical diagram of this two-step synthesis is presented below:
Step 1: Synthesis of 2-Methyl-3-nitropropan-1-ol via Henry Reaction
A general procedure for the Henry reaction involves the slow addition of an aldehyde to a mixture of a nitroalkane and a base.
-
Reaction Setup: A reaction flask is charged with nitromethane and a suitable base, such as an alkali metal hydroxide or a non-nucleophilic organic base.
-
Addition of Aldehyde: Isobutyraldehyde is added dropwise to the reaction mixture at a controlled temperature, typically between 0°C and room temperature, to manage the exothermic nature of the reaction.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The crude product is then purified, commonly by column chromatography.
Step 2: Reduction of 2-Methyl-3-nitropropan-1-ol
The reduction of the nitro group can be achieved through several methods, including catalytic hydrogenation.
-
Catalytic Hydrogenation: The nitro alcohol is dissolved in a suitable solvent, such as methanol or ethanol, and a hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel) is added. The reaction is then carried out under a hydrogen atmosphere at a specific pressure and temperature until the reduction is complete.
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude this compound can be purified by distillation or crystallization.
The following table summarizes typical quantitative data for the two-step synthesis pathway. Please note that yields can vary depending on the specific reaction conditions and scale.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Henry Reaction | Isobutyraldehyde, Nitromethane | Base (e.g., NaOH, Et3N) | - | 0 - 25 | 2 - 24 | 60 - 80 | >95 (after purification) |
| 2. Reduction | 2-Methyl-3-nitropropan-1-ol | H₂, Pd/C or Ra-Ni | Methanol/Ethanol | 25 - 50 | 2 - 12 | 80 - 95 | >98 (after purification) |
Pathway 2: Direct Amination of 2-Methyl-1,3-propanediol
An alternative, though less detailed in the literature, is the direct amination of 2-methyl-1,3-propanediol. This pathway would involve the selective conversion of one of the primary hydroxyl groups to an amino group.
This approach would likely involve a catalytic process.
-
Reaction Setup: 2-Methyl-1,3-propanediol would be reacted with an ammonia source in the presence of a suitable catalyst, such as a supported metal catalyst.
-
Reaction Conditions: The reaction would likely require elevated temperatures and pressures to facilitate the amination process.
-
Work-up and Purification: Similar to the previous pathway, the catalyst would be removed by filtration, and the product would be isolated and purified by distillation or crystallization.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving a Henry reaction to form 2-methyl-3-nitropropan-1-ol, followed by the reduction of the nitro group. This pathway offers good overall yields and high product purity. While direct amination of 2-methyl-1,3-propanediol presents a potentially more atom-economical route, further research and development are required to establish it as a viable and efficient method. The protocols and data presented in this guide provide a solid foundation for researchers and professionals engaged in the synthesis of this important amino alcohol.
References
An In-Depth Technical Guide to 3-Amino-2-methylpropan-1-ol (CAS: 15518-10-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2-methylpropan-1-ol, a versatile amino alcohol with applications in pharmaceutical synthesis and research. This document collates its chemical and physical properties, spectral data, safety information, and explores its potential role in drug development, particularly through the biological activity of its derivatives. Detailed experimental protocols for its synthesis and a key synthetic application are also provided, alongside a visualization of a relevant biological pathway.
Core Compound Data
Physical and Chemical Properties
This compound is a colorless to yellow liquid organic compound.[1][2] Its bifunctional nature, containing both a primary amine and a primary alcohol group, makes it a useful building block in organic synthesis.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₁₁NO | [3] |
| Molecular Weight | 89.14 g/mol | [3] |
| Appearance | Colorless to yellow oil/liquid | [1][2] |
| Boiling Point | 100-105 °C at 14 Torr | [4] |
| Density | 0.927 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 55.6 ± 19.8 °C | [4] |
| Refractive Index | 1.446 | [4] |
| LogP | -0.6 | [3] |
| pKa (Predicted) | 10.03 ± 0.10 |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of expected spectral characteristics.
| Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the methyl, methylene, and methine protons, as well as exchangeable protons of the amine and hydroxyl groups. | [5][6] |
| ¹³C NMR | Distinct signals for the four carbon atoms in the molecule. | [5] |
| IR Spectroscopy | Broad O-H and N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching bands (~2800-3000 cm⁻¹), and a C-O stretching band (~1050 cm⁻¹). | [2][7] |
| Mass Spectrometry | A molecular ion peak and characteristic fragmentation patterns including alpha-cleavage and dehydration. | [4][8][9][10] |
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and storage.
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [3] |
| H315 | Causes skin irritation | [3] |
| H318/H319 | Causes serious eye damage/irritation | [3] |
| H335 | May cause respiratory irritation | [3] |
Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Reactions
The primary synthetic route to this compound involves the reduction of its nitro analogue, 2-methyl-3-nitropropan-1-ol. This amino alcohol is a valuable precursor for the synthesis of various heterocyclic compounds, such as oxazolines.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the reduction of 2-methyl-3-nitropropan-1-ol.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-methyl-3-nitropropan-1-ol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas source
-
Filter agent (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 2-methyl-3-nitropropan-1-ol in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas, then introduce hydrogen gas to the desired pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by distillation under reduced pressure.
Experimental Protocol: Synthesis of a 2-Substituted-4-methyl-2-oxazoline
This protocol outlines a general procedure for the synthesis of an oxazoline from this compound and a carboxylic acid, a common application of this amino alcohol.
Caption: Oxazoline synthesis workflow.
Materials:
-
This compound
-
A carboxylic acid (R-COOH)
-
A dehydrating agent (e.g., dicyclohexylcarbodiimide (DCC) or a Dean-Stark apparatus with a suitable solvent like toluene)
-
Solvent (e.g., dichloromethane or toluene)
Procedure:
-
Amide Formation: Dissolve the carboxylic acid in a suitable solvent. Add this compound to the solution. If using a dehydrating agent like DCC, add it portion-wise at 0 °C.
-
Cyclization: If using a Dean-Stark apparatus, heat the reaction mixture to reflux to remove water azeotropically. If a dehydrating agent was used in the first step, the cyclization may occur concurrently or upon heating.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture. If DCC was used, filter off the dicyclohexylurea byproduct.
-
Wash the organic phase with an appropriate aqueous solution (e.g., sodium bicarbonate solution, brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oxazoline by column chromatography or distillation.
Role in Drug Discovery and Development
While this compound itself is not a known therapeutic agent, its structural motif is of interest in medicinal chemistry. Derivatives of this compound have been investigated for their biological activities, particularly as hypolipidemic agents.
A study on a series of 3-amino-2-methyl-1-phenylpropanones, which are derivatives of the core molecule, demonstrated potent hypolipidemic activity in rodents.[1] These compounds were found to lower both serum cholesterol and triglyceride levels.[1] The mechanism of action for some of these analogs involved the reduction of the activity of key enzymes in lipid metabolism, including HMG-CoA reductase.[1]
Potential Impact on the Cholesterol Biosynthesis Pathway
The inhibition of HMG-CoA reductase is a well-established mechanism for lowering cholesterol levels, famously employed by statin drugs. The finding that derivatives of this compound can modulate the activity of this enzyme suggests a potential, albeit indirect, link to the cholesterol biosynthesis pathway. This pathway is a critical target in the management of hypercholesterolemia and associated cardiovascular diseases.
Caption: Potential influence on cholesterol biosynthesis.
This signaling pathway diagram illustrates the central role of HMG-CoA reductase in the conversion of HMG-CoA to mevalonate, a critical step in cholesterol synthesis. The diagram indicates the potential inhibitory action of derivatives of this compound on this enzyme, highlighting a plausible mechanism for their observed hypolipidemic effects. This suggests that the this compound scaffold could be a valuable starting point for the design of novel cholesterol-lowering agents.
Conclusion
This compound is a valuable chemical intermediate with established utility in organic synthesis and potential applications in drug discovery. Its physical, chemical, and spectral properties are well-characterized, and its synthesis is achievable through standard chemical transformations. The demonstrated biological activity of its derivatives, particularly in the context of lipid metabolism, underscores the potential of this molecular scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic potential of this versatile compound.
References
- 1. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. 2-Amino-2-methyl-1-propanol(124-68-5) 1H NMR spectrum [chemicalbook.com]
- 7. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. m.youtube.com [m.youtube.com]
- 10. 1-Propanol, 2-amino-2-methyl- [webbook.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-amino-2-methylpropan-1-ol
This technical guide provides a comprehensive overview of this compound (CAS No. 15518-10-2), a versatile amino alcohol with potential applications as a chemical intermediate and building block in organic synthesis, particularly in the realm of drug development. This document consolidates available data on its physicochemical properties, outlines a probable synthetic route, and discusses its potential, though currently undocumented, biological relevance by drawing comparisons with its isomers.
Physicochemical Properties
This compound is an organic compound featuring a primary alcohol and a primary amine functional group. Its structure lends it to a variety of chemical reactions, making it a valuable intermediate. Quantitative data for this compound, along with its common isomer 2-amino-2-methyl-1-propanol, are summarized below for comparative analysis.
| Property | This compound | 2-amino-2-methyl-1-propanol (Isomer) |
| CAS Number | 15518-10-2 | 124-68-5 |
| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO |
| Molecular Weight | 89.14 g/mol | 89.14 g/mol |
| Appearance | Yellow oil / liquid / solid | Colorless liquid or solid |
| Boiling Point | 100-105 °C @ 14 Torr (Experimental) 168.3 ± 13.0 °C (Predicted) | 165 °C @ 760 Torr (Experimental) |
| Melting Point | Not Available | 30-31 °C (Experimental) |
| Density | 0.927 ± 0.06 g/cm³ (Predicted) | 0.934 g/cm³ (Experimental) |
| Flash Point | 55.6 ± 19.8 °C | 80 °C |
| Water Solubility | Miscible (inferred from isomer) | Miscible |
| XLogP3-AA | -0.6 (Computed) | -0.8 (Computed) |
| Topological Polar Surface Area | 46.3 Ų (Computed) | 46.3 Ų (Computed) |
| Hydrogen Bond Donor Count | 2 (Computed) | 2 (Computed) |
| Hydrogen Bond Acceptor Count | 2 (Computed) | 2 (Computed) |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Reduction of 3-nitro-2-methylpropan-1-ol
This proposed protocol is based on analogous reductions of nitro compounds to primary amines.
Step 1: Nitration (Henry Reaction)
-
Objective: To synthesize the precursor, 3-nitro-2-methylpropan-1-ol.
-
Reaction: Isobutyraldehyde is reacted with nitromethane in the presence of a base catalyst (e.g., sodium hydroxide or an amine base) to form the nitro-alcohol.
-
Methodology:
-
Chill a solution of isobutyraldehyde and nitromethane in a suitable solvent (e.g., ethanol) to 0-5 °C in an ice bath.
-
Slowly add a catalytic amount of aqueous sodium hydroxide solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-nitro-2-methylpropan-1-ol.
-
Step 2: Catalytic Hydrogenation
-
Objective: To reduce the nitro group to a primary amine.
-
Reaction: The nitro-alcohol is reduced using hydrogen gas in the presence of a metal catalyst.
-
Methodology:
-
Dissolve the crude 3-nitro-2-methylpropan-1-ol in a suitable solvent, such as methanol or ethanol.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon).
-
Transfer the mixture to a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 40-60 °C.
-
Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter the mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
-
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Biological Activity and Applications in Drug Development
Direct pharmacological studies or documented biological activities for this compound are scarce in current scientific literature. Its primary role appears to be that of a building block in organic synthesis. However, the biological relevance of its structural isomer, 2-amino-2-methyl-1-propanol (AMP), may offer insights into its potential applications.
Isomer Profile: 2-amino-2-methyl-1-propanol (AMP) AMP is a widely used compound with several commercial applications:
-
Buffering Agent: Due to its pKa, it is an effective buffer in various chemical and biological systems.
-
Cosmetics: It is used as a pH adjuster in cosmetic formulations.
-
Pharmaceutical Intermediate: AMP is a component of the drugs ambuphylline and pamabrom and is used as an intermediate in the synthesis of other active pharmaceutical ingredients (APIs).
Given the structural similarity, this compound likely shares some of these properties, such as being a useful buffer and a versatile chemical precursor. Its bifunctional nature (amine and alcohol) allows for the construction of more complex molecules, which is a desirable characteristic for intermediates in drug discovery. For example, a study on derivatives, specifically 3-amino-2-methyl-1-phenyl-propanones, demonstrated potent hypolipidemic activity in rodents, highlighting that the core structure can be a scaffold for biologically active compounds.
Potential Logical Pathway for Drug Discovery Application
The utility of this compound in a drug discovery workflow would be as a starting material or intermediate for creating a library of new chemical entities (NCEs).
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
Based on GHS classifications provided by suppliers, this compound is considered hazardous.
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation. Some classifications also indicate it can cause serious eye damage.
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable, albeit understudied, chemical compound. While direct data on its biological activity is lacking, its physicochemical properties and the established utility of its isomer, AMP, suggest significant potential as a versatile intermediate in pharmaceutical and chemical synthesis. Further research into its reactivity, specific applications, and biological profile is warranted to fully elucidate its utility for drug development professionals. The proposed synthesis protocol and logical workflow diagrams provided herein offer a foundational framework for researchers interested in exploring this compound.
3-Amino-2-methylpropan-1-ol molecular structure
An in-depth technical guide on the molecular structure, properties, and synthesis of 3-Amino-2-methylpropan-1-ol for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
This compound is a primary amino alcohol. Its structure consists of a propanol backbone with a methyl group at the second carbon and an amino group at the third carbon.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| CAS Number | 15518-10-2 | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(CN)CO | [1] |
| Form | Solid | |
| Boiling Point | 100-105 °C (at 14 Torr) |
Table 2: Computed Spectroscopic and Physicochemical Properties
| Property | Value | Source |
| XLogP3-AA | -0.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 89.084063974 Da | PubChem |
| Topological Polar Surface Area | 46.3 Ų | PubChem |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature. However, a general synthetic approach involves the reduction of β-amino acids or their esters. A plausible synthesis workflow is outlined below.
Synthesis Workflow Diagram:
Caption: A general workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While there is limited specific data on the biological activity of this compound itself, it serves as a valuable building block in the synthesis of more complex molecules with potential pharmaceutical applications. For instance, it is a precursor for compounds like 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol, which are explored in pharmaceutical and agricultural chemical development.[2] The amino alcohol functionality allows for a variety of chemical modifications, making it a versatile starting material in medicinal chemistry.
Safety and Handling
This compound is classified as a hazardous substance. The aggregated GHS hazard statements from ECHA C&L inventory indicate that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] There are also classifications for causing serious eye damage.[1]
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a simple yet important chemical building block. While comprehensive experimental data, particularly spectroscopic and detailed synthesis protocols, are not widely available in the public domain, its structural features make it a useful intermediate in the synthesis of potentially bioactive molecules. Further research into its biological effects and synthetic methodologies would be beneficial for its application in drug discovery and development.
References
Spectroscopic Profile of 3-Amino-2-methylpropan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-2-methylpropan-1-ol, a key building block in various chemical syntheses. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data herein is predicted and compiled to serve as a valuable reference for researchers working with this and structurally related molecules.
Molecular Structure
This compound possesses a primary amine, a primary alcohol, and a methyl group attached to a propane backbone. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature.
Caption: Molecular structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound. These predictions are based on the analysis of its chemical structure and typical spectroscopic values for the constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 0.9 - 1.1 | Doublet | 3H | -CH₃ |
| ~ 1.8 - 2.0 | Multiplet | 1H | -CH (CH₃)- |
| ~ 2.6 - 2.8 | Doublet of Doublets | 2H | -CH₂ NH₂ |
| ~ 3.4 - 3.6 | Doublet of Doublets | 2H | -CH₂ OH |
| (variable) | Broad Singlet | 3H | -NH₂ , -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 15 - 20 | CH₃ | C H₃ |
| ~ 35 - 40 | CH | -C H(CH₃)- |
| ~ 45 - 50 | CH₂ | -C H₂NH₂ |
| ~ 65 - 70 | CH₂ | -C H₂OH |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| 3400 - 3200 | Strong, Broad | O-H, N-H | Stretching |
| 2960 - 2850 | Strong | C-H | Stretching (Aliphatic) |
| 1650 - 1580 | Medium | N-H | Scissoring (Bending) |
| 1470 - 1430 | Medium | C-H | Bending |
| 1050 - 1000 | Strong | C-O | Stretching |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Relative Intensity | Assignment |
| 89 | Low | [M]⁺ (Molecular Ion) |
| 72 | Medium | [M - NH₃]⁺ |
| 58 | High | [CH₂(NH₂)CH(CH₃)]⁺ |
| 44 | High | [CH₂=NH₂]⁺ |
| 31 | Medium | [CH₂OH]⁺ |
| 30 | Very High | [CH₂=NH₂]⁺ (from rearrangement) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized protocols for the spectroscopic analysis of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra involves the following steps:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid obscuring sample signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a single-pulse experiment (e.g., a 30° or 90° pulse).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Integrate the peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
Set a wider spectral width (typically 0-220 ppm).
-
A larger number of scans is usually required due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
For a liquid sample such as this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:
-
Sample Preparation: No specific preparation is needed for a neat liquid sample.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.
-
Sample Analysis: Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the mass analysis of volatile, small organic molecules:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a molecular ion ([M]⁺), and induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualizations
The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.
Caption: A generalized workflow for spectroscopic analysis.
Caption: Predicted mass spectrometry fragmentation pathway.
An In-depth Technical Guide to 3-Amino-2-methylpropan-1-ol: Discovery and History
Introduction
3-Amino-2-methylpropan-1-ol is a primary amino alcohol that, while structurally similar to the more commercially prominent 2-amino-2-methyl-1-propanol (AMP), possesses its own unique set of properties and potential applications. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited specific historical documentation on its initial discovery, this guide infers its early synthesis based on established chemical principles and available literature on related compounds.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. This information is crucial for its application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁NO | [1] |
| Molecular Weight | 89.14 g/mol | [1] |
| CAS Number | 15518-10-2 | [1] |
| Boiling Point | 100-105 °C at 14 Torr | [2] |
| Density | 0.927 g/cm³ (predicted) | [2] |
| XLogP3-AA | -0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 89.084063974 Da | [1] |
| Topological Polar Surface Area | 46.3 Ų | [1] |
Historical Context and Putative Discovery
The most probable early synthesis route would have been the reduction of 3-amino-2-methylpropanoic acid or its corresponding ester. The synthesis of β-amino acids became more accessible during this period, and their conversion to amino alcohols was a logical extension of this research.
Synthetic Pathways and Experimental Protocols
Several synthetic routes can be employed for the preparation of this compound. The following sections detail the most plausible historical and modern methods.
Reduction of 3-Amino-2-methylpropanoic Acid or its Ester
This is the most direct and likely the earliest method for the synthesis of this compound. The carboxylic acid or its ester can be reduced using a variety of reducing agents.
Experimental Protocol (Hypothetical, based on general methods for amino acid reduction):
Objective: To synthesize this compound by the reduction of ethyl 3-amino-2-methylpropanoate.
Materials:
-
Ethyl 3-amino-2-methylpropanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
A solution of ethyl 3-amino-2-methylpropanoate (1 equivalent) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous diethyl ether is slowly added to the dropping funnel and then added dropwise to the stirred solution of the ester over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.
-
The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be purified by vacuum distillation.
References
An In-depth Technical Guide to 3-Amino-2-methylpropan-1-ol Derivatives and Analogs for Drug Discovery and Development
This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and potential mechanisms of action of 3-Amino-2-methylpropan-1-ol derivatives and their analogs. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, data summaries, and visual representations of relevant biological pathways.
Introduction
This compound and its derivatives represent a class of compounds with significant therapeutic potential. Notably, certain analogs have demonstrated potent hypolipidemic activity, suggesting their utility in the management of cardiovascular diseases. This guide will focus on the synthesis and biological evaluation of key derivatives, particularly 3-amino-2-methyl-1-phenylpropanones, and explore their mechanisms of action.
Synthesis of 3-Amino-2-methyl-1-phenylpropanone Derivatives
A series of 3-amino-2-methyl-1-phenylpropanone derivatives have been synthesized and shown to possess significant hypolipidemic properties. The core synthetic route to these compounds is the Mannich reaction.[1]
General Synthetic Workflow
The synthesis of 3-amino-2-methyl-1-phenylpropanone derivatives typically follows a three-component Mannich reaction, where a ketone (propiophenone or its substituted analogs), formaldehyde, and a secondary amine hydrochloride are condensed. This is followed by purification of the resulting Mannich base hydrochloride.
Experimental Protocol: Synthesis of a Representative Mannich Base Hydrochloride
The following protocol is adapted from a general procedure for the Mannich reaction of a ketone and is applicable for the synthesis of 3-amino-2-methyl-1-phenylpropanone derivatives.[2][3]
Materials:
-
Propiophenone (or a substituted analog)
-
Paraformaldehyde
-
A secondary amine hydrochloride (e.g., dimethylamine hydrochloride, piperidine hydrochloride)
-
95% Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, combine the propiophenone analog (1.0 eq), the secondary amine hydrochloride (1.3 eq), and paraformaldehyde (2.2 eq).
-
Add 95% ethanol to the flask, followed by a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture on a steam bath for approximately 2-3 hours. The mixture should become a homogeneous solution.[2][4]
-
After the reflux period, filter the hot solution to remove any impurities.
-
Transfer the clear, yellowish filtrate to a wide-mouthed Erlenmeyer flask.
-
While the solution is still warm, slowly add acetone to induce crystallization.
-
Allow the solution to cool to room temperature and then chill in a refrigerator to maximize crystal formation.
-
Collect the crystalline product by filtration and wash with a small amount of cold acetone.
-
Dry the product to obtain the 3-amino-2-methyl-1-phenylpropanone derivative hydrochloride. The product can be further purified by recrystallization from ethanol and acetone.[2]
Pharmacological Activity: Hypolipidemic Effects
Several synthesized 3-amino-2-methyl-1-phenylpropanone analogs have demonstrated potent activity in lowering serum cholesterol and triglyceride levels in rodent models.[1]
In Vivo Efficacy Data
The hypolipidemic effects of representative compounds were evaluated in CF1 mice and Sprague-Dawley rats. The data highlights the significant reduction in serum lipids compared to standard drugs.[1]
| Compound | Animal Model | Dose | Treatment Duration | % Cholesterol Reduction | % Triglyceride Reduction |
| 4 | CF1 Mice | 8 mg/kg/day (i.p.) | 16 days | 63% | 33% |
| 5 | CF1 Mice | 8 mg/kg/day (i.p.) | 16 days | 58% | 37% |
| 17 | CF1 Mice | 8 mg/kg/day (i.p.) | 16 days | 42% | 54% |
| 17 | Sprague-Dawley Rats | 8 mg/kg/day (oral) | 14 days | 37% (aorta) | 50% (aorta) |
Data sourced from "Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents".[1]
Mechanism of Action: Potential Signaling Pathways
The hypolipidemic effects of 3-amino-2-methyl-1-phenylpropanone derivatives are suggested to be mediated through the inhibition of key enzymes in lipid metabolism, including HMG-CoA reductase and hepatic lipoprotein lipase.[1] This points towards two primary signaling pathways that may be modulated by these compounds.
Inhibition of HMG-CoA Reductase Signaling Pathway
HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors, enhancing the clearance of LDL cholesterol from the circulation.[5][6]
References
- 1. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. [Mechanisms of action of hypolipidemic agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HMG-CoA reductase inhibition: anti-inflammatory effects beyond lipid lowering? - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 3-Amino-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Amino-2-methylpropan-1-ol (CAS No. 124-68-5), a compound frequently utilized in laboratory and pharmaceutical research. The following sections detail the associated hazards, proper handling procedures, personal protective equipment, emergency measures, and relevant toxicological testing protocols.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a combustible liquid that can cause significant skin and eye irritation, with the potential for serious eye damage.[1][2][3][4] Ingestion may be harmful and can lead to gastrointestinal irritation, including nausea, vomiting, and diarrhea.[5] Inhalation may cause respiratory tract irritation.[1][3] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[2][4]
GHS Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H318 / H319: Causes serious eye damage / Causes serious eye irritation[1][2][4]
-
H335: May cause respiratory irritation[1]
-
H412: Harmful to aquatic life with long lasting effects[2][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H11NO | [5] |
| Molecular Weight | 89.14 g/mol | [1][5] |
| Appearance | Clear, colorless solid or liquid | [3][6] |
| Odor | Amine-like | [4] |
| Melting Point/Range | 24 - 28 °C / 75 - 82 °F | [2] |
| Boiling Point/Range | 165 °C / 329 °F | [2][4] |
| Flash Point | 67 °C / 152.6 °F | [3] |
| Density | 0.934 g/cm³ at 25 °C | [2] |
| Water Solubility | Miscible | [4] |
| pH | 11.3 | [4] |
Safe Handling and Storage
Handling:
-
Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[2][4][5]
-
Use only in a well-ventilated area to avoid inhaling dust, fumes, gas, mist, vapors, or spray.[5]
-
Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[4][5] No smoking.
Storage:
-
Store in a corrosive-resistant container.[5]
-
Keep away from incompatible materials such as metals, strong oxidizing agents, and acids.[4][5]
Personal Protective Equipment (PPE)
A thorough hazard assessment of the specific laboratory operations should be conducted to determine the necessary PPE.[7]
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5] A face shield may be necessary in situations with a high potential for splashing.[8][9]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] Disposable nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.[9] For more prolonged contact, heavy-duty gloves may be required.[9] Flame-retardant and antistatic protective clothing is recommended.[2]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below recommended exposure limits, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3]
Emergency Procedures
First Aid Measures
The following diagram outlines the initial steps to be taken in case of exposure to this compound.
Caption: First aid procedures for this compound exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[3][5][10] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and get immediate medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][11] Remove all contaminated clothing and shoes.[2][11] Get medical attention if skin irritation occurs.[2][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5][10][12] If breathing is difficult, give oxygen.[5][10][12] Get medical attention if symptoms occur.[5][10]
-
Ingestion: Do NOT induce vomiting.[3][5][11] Rinse mouth with water.[12] If the person is conscious, give them 2-4 cupfuls of milk or water to drink.[3][11] Get immediate medical attention.[3][5]
Accidental Release Measures
The following workflow outlines the general procedure for responding to a spill of this compound.
Caption: Workflow for responding to a this compound spill.
-
Personal Precautions: Use personal protective equipment as required.[4] Ensure adequate ventilation.[12] Remove all sources of ignition and take precautionary measures against static discharges.[4][5][13]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or the sanitary sewer system.[2][5][12]
-
Methods for Containment and Cleaning Up: Absorb the spill with inert material such as sand, earth, or vermiculite.[3][14] Use non-sparking tools to collect the absorbed material and place it into a suitable container for disposal.[11][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use CO2, dry chemical, or foam to extinguish a fire.[5] For larger fires, water spray, fog, or alcohol-resistant foam can be used.[14]
-
Specific Hazards: The substance is a combustible material, and containers may explode when heated.[5] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[2][15] Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][15]
-
Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]
Toxicological Information
The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Acute Toxicity Data:
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2900 mg/kg | [3] |
| LD50 | Mouse | Oral | 2150 mg/kg | [3] |
| LC50 | Fish (Lepomis macrochirus) | - | 190 mg/l | [2] |
Key Health Effects:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Irritation: Causes serious eye irritation and is classified as causing serious eye damage.[1][2][4]
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA as a carcinogen.[3]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Specific Target Organ Toxicity (Repeated Exposure): Based on available data, the classification criteria are not met.[4]
-
Aspiration Hazard: Not applicable.[4]
Experimental Protocols for Key Toxicity Studies
The following are summaries of standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the types of experiments used to generate the toxicity data cited in safety data sheets.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 value.[16]
-
Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[16]
-
Test Animals: Healthy, young adult rodents are typically used.[16] At least 5 animals of the same sex are used for each dose level.[16]
-
Procedure:
-
Animals are acclimatized to laboratory conditions for at least 5 days.[16]
-
The test substance is dissolved or suspended in a suitable vehicle, such as water or corn oil.[16]
-
The substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100g of body weight for rodents (2 mL/100g for aqueous solutions).[16]
-
Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.
-
Body weights are recorded weekly.
-
All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[16]
-
-
Data Analysis: The LD50 is calculated using a statistical method.
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[1][3]
-
Principle: The substance is applied in a single dose to the skin of an experimental animal.[1]
-
Test Animals: The albino rabbit is the preferred species.[8][17]
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[1][17]
-
After exposure, the residual substance is removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[1]
-
Observations may continue for up to 14 days to determine the reversibility of the effects.[1][17]
-
-
Data Analysis: Skin reactions are scored based on a standardized grading system.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.[5][12]
-
Principle: A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control.[12][15]
-
Test Animals: The albino rabbit is the preferred species.[4]
-
Procedure:
-
The test is initially performed on a single animal.[5]
-
A dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball.[5][15]
-
The eyelids are then gently held together for about one second.[5][15]
-
The eyes are examined at 1, 24, 48, and 72 hours after application.[4]
-
The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[15]
-
If a corrosive or severe irritant effect is not observed, the test is confirmed using up to two additional animals.[2][4]
-
-
Data Analysis: Ocular lesions are scored according to a standardized scale. The reversibility of the effects is also assessed.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][5] Do not release into the environment.[2][4]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work. Always adhere to good laboratory practices and institutional safety protocols.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. flashpointsrl.com [flashpointsrl.com]
- 3. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 4. oecd.org [oecd.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. oecd.org [oecd.org]
Methodological & Application
Synthesis of 3-Amino-2-methylpropan-1-ol: Laboratory Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-Amino-2-methylpropan-1-ol, a valuable building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from readily available precursors: the reductive amination of 3-hydroxy-2-methylpropanal and the reduction of methyl 3-amino-2-methylpropanoate.
Data Presentation
The following tables summarize the key quantitative data associated with the described synthetic pathways.
Table 1: Synthesis of this compound via Reductive Amination
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Aldol Condensation | Isobutyraldehyde | Formaldehyde, Triethylamine | - | 50-60 | 2-3 | 70-80 |
| 2 | Reductive Amination | 3-Hydroxy-2-methylpropanal | Ammonia, H₂, Raney Nickel | Methanol | 80-100 | 4-6 | 60-70 |
Table 2: Synthesis of this compound via Ester Reduction
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Michael Addition | Methyl methacrylate | Ammonia | Methanol | 100-120 (in sealed vessel) | 24 | 80-90 |
| 2 | Ester Reduction | Methyl 3-amino-2-methylpropanoate | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux (66) | 4-6 | 85-95 |
Experimental Protocols
Route 1: Reductive Amination of 3-Hydroxy-2-methylpropanal
This pathway involves the initial synthesis of the aldehyde precursor, 3-hydroxy-2-methylpropanal, followed by its conversion to the target amino alcohol.
Step 1: Synthesis of 3-Hydroxy-2-methylpropanal
Protocol:
-
To a stirred solution of isobutyraldehyde (1.0 mol) and a catalytic amount of triethylamine (0.1 mol), slowly add a 37% aqueous solution of formaldehyde (1.2 mol) at a temperature maintained between 50-60°C.
-
After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-hydroxy-2-methylpropanal.
-
Purify the crude product by vacuum distillation.
Step 2: Reductive Amination to this compound
Protocol:
-
In a high-pressure autoclave, dissolve 3-hydroxy-2-methylpropanal (1.0 mol) in methanol.
-
Add a catalytic amount of Raney Nickel (approximately 5-10% by weight).
-
Seal the autoclave and purge with nitrogen gas.
-
Introduce ammonia gas to a pressure of 10-15 atm.
-
Pressurize the autoclave with hydrogen gas to 50-60 atm.
-
Heat the mixture to 80-100°C and stir for 4-6 hours, maintaining the hydrogen pressure.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Route 2: Reduction of Methyl 3-amino-2-methylpropanoate
This route begins with the synthesis of an amino ester intermediate, which is then reduced to the desired amino alcohol.
Step 1: Synthesis of Methyl 3-amino-2-methylpropanoate
Protocol:
-
In a sealed pressure vessel, combine methyl methacrylate (1.0 mol) with a solution of ammonia in methanol (e.g., 7 N solution, 5-10 molar equivalents).
-
Heat the sealed vessel to 100-120°C for 24 hours with stirring.
-
Cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the excess ammonia and methanol under reduced pressure.
-
The resulting residue is crude methyl 3-amino-2-methylpropanoate, which can be purified by vacuum distillation.
Step 2: Reduction to this compound
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.2 mol) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of methyl 3-amino-2-methylpropanoate (1.0 mol) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the described synthetic pathways.
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Workflow for the synthesis of this compound via ester reduction.
Application Notes: 3-Amino-2-methylpropan-1-ol as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3-amino-2-methylpropan-1-ol and its derivatives as key building blocks in the synthesis of pharmacologically active compounds. The unique structural features of this amino alcohol, possessing both a primary amine and a primary alcohol separated by a chiral center, make it a valuable synthon for creating diverse molecular architectures with significant therapeutic potential.
Synthesis of Hypolipidemic Agents
Derivatives of this compound have shown significant promise as hypolipidemic agents, effectively lowering serum cholesterol and triglyceride levels. A notable class of these compounds are 3-amino-2-methyl-1-phenylpropanones, synthesized via a Mannich reaction.
Biological Activity of 3-Amino-2-methyl-1-phenylpropanone Analogs
A study on a series of 3-amino-2-methyl-1-phenylpropanones demonstrated their potent hypolipidemic activity in rodents. The compounds were shown to reduce serum cholesterol and triglyceride levels, with some analogs exhibiting higher activity than standard drugs like lovastatin and clofibrate.
| Compound | Structure | Serum Cholesterol Reduction (%) | Serum Triglyceride Reduction (%) |
| 4 | 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone | 63 | 33 |
| 5 | 3-(4-methylpiperazin-1-yl)-1-phenylpropanone | 58 | 37 |
| 17 | 2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone | 42 | 54 |
| Data represents the effects in CF1 mice at a dose of 8 mg/kg/day after 16 days of treatment[1]. |
These compounds were found to lower chylomicron, VLDL, and LDL cholesterol and triglyceride levels while elevating HDL cholesterol. The mechanism of action involves the reduction of key enzymes in lipid metabolism, including mouse hepatic acetyl CoA synthetase, HMG-CoA reductase, phosphatidylate phosphohydrolase, and hepatic lipoprotein lipase[1].
Signaling Pathway: Regulation of HMG-CoA Reductase and Lipid Metabolism
The hypolipidemic effects of these compounds are linked to the regulation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. By inhibiting this enzyme, the synthesis of cholesterol is reduced, leading to a decrease in circulating lipid levels.
Experimental Protocol: Synthesis of 2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone (Compound 4)
This protocol describes a general procedure for the Mannich reaction to synthesize a representative hypolipidemic agent.
Materials:
-
Propiophenone
-
Paraformaldehyde
-
Perhydroazepine (Hexamethyleneimine)
-
Concentrated Hydrochloric Acid
-
Ethanol (95%)
-
Acetone
-
Round-bottomed flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a 500 mL round-bottomed flask equipped with a reflux condenser and stirring apparatus, combine propiophenone (0.5 mol), perhydroazepine hydrochloride (0.65 mol), and paraformaldehyde (0.65 mol).
-
Add 80 mL of 95% ethanol and 1 mL of concentrated hydrochloric acid.
-
Reflux the mixture with stirring for 2-3 hours. The reaction mixture should become a clear, yellowish solution.
-
After the reflux period, cool the solution slightly and filter if any solid is present.
-
Transfer the clear solution to a 1 L Erlenmeyer flask and cool to room temperature.
-
Slowly add 400 mL of acetone to the solution to induce crystallization.
-
Allow the mixture to stand at room temperature for several hours, then chill in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold acetone.
-
Recrystallize the crude product from a mixture of ethanol and acetone to obtain the purified 2-methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone hydrochloride.
-
Dry the purified product under vacuum.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/acetone.
-
Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can also be employed for purification if necessary.
Synthesis of a Precursor for Duloxetine
This compound derivatives are crucial intermediates in the synthesis of the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, a widely prescribed antidepressant. The synthesis involves a Mannich reaction followed by a reduction step.
Signaling Pathway: Serotonin-Norepinephrine Reuptake Inhibition
Duloxetine exerts its therapeutic effect by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the concentration of these neurotransmitters available to bind to postsynaptic receptors. This enhances serotonergic and noradrenergic neurotransmission, which is believed to be a key factor in its antidepressant and analgesic effects.
Experimental Workflow: Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
The synthesis of this key duloxetine intermediate involves a multi-step process starting from 2-acetylthiophene.
Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (Mannich Reaction)
This protocol outlines the initial Mannich reaction to form the aminoketone intermediate.
Materials:
-
2-Acetylthiophene
-
Paraformaldehyde
-
Dimethylamine hydrochloride
-
Concentrated Hydrochloric Acid
-
Isopropyl alcohol
-
Reaction kettle with stirrer, thermometer, and reflux condenser
-
Filtration apparatus
Procedure:
-
To a reaction kettle, add 2-acetylthiophene (1.0 mol), paraformaldehyde (1.2 mol), and dimethylamine hydrochloride (1.5 mol).
-
Add isopropyl alcohol as the solvent and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 5-6 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.
-
Filter the precipitated solid and wash with a small amount of cold isopropyl alcohol.
-
Dry the crude 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride.
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as a mixture of isopropyl alcohol and water.
Experimental Protocol: Asymmetric Reduction and Resolution
The subsequent reduction of the ketone and resolution of the resulting racemic alcohol are critical steps to obtain the desired (S)-enantiomer.
Reduction (General Procedure):
-
Dissolve the 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride in a suitable solvent (e.g., methanol).
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride, in portions.
-
Stir the reaction mixture at low temperature for a few hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic alcohol.
Chiral Resolution (General Procedure):
-
Dissolve the racemic 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol in a suitable solvent (e.g., ethyl acetate).
-
Add a solution of a chiral resolving agent, such as (S)-(+)-mandelic acid, in the same solvent.
-
Allow the diastereomeric salts to crystallize. The salt of the (S)-alcohol with (S)-mandelic acid is typically less soluble and will precipitate.
-
Collect the crystals by filtration.
-
Treat the diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free (S)-amino alcohol.
-
Extract the (S)-enantiomer with an organic solvent, dry the organic layer, and remove the solvent to yield the purified (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol.
These detailed application notes and protocols highlight the significance of this compound and its analogs as versatile building blocks in the development of new therapeutic agents. The provided experimental details and pathway diagrams serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
The Coordination Chemistry of 3-Amino-2-methylpropan-1-ol and Its Analogs as Versatile Ligands
Application Note
Introduction
3-Amino-2-methylpropan-1-ol is a bifunctional organic molecule containing both a primary amine and a primary alcohol functional group. This structure allows it to act as a versatile ligand in coordination chemistry, potentially forming stable complexes with a variety of metal ions. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can both serve as donor atoms, enabling the ligand to bind in a monodentate or a bidentate fashion. While specific research on the coordination chemistry of this compound is limited in publicly available literature, the behavior of analogous amino alcohols, such as 2-amino-2-methyl-1-propanol and 3-amino-1-propanol, provides significant insights into its potential applications in catalysis, materials science, and drug development. This document provides an overview of the coordination chemistry of these analogous ligands, including protocols for the synthesis and characterization of their metal complexes.
Coordination Behavior of Analogous Amino Alcohols
The coordination chemistry of amino alcohols is rich and varied, with the potential for the formation of mononuclear, dinuclear, and polynuclear complexes. The steric hindrance and the length of the carbon backbone between the amino and hydroxyl groups play a crucial role in determining the structure and stability of the resulting coordination compounds.
2-Amino-2-methyl-1-propanol (AMP) as a Ligand
2-Amino-2-methyl-1-propanol has been successfully employed in the synthesis of polynuclear cobalt clusters.[1] The presence of the methyl group introduces steric bulk, influencing the coordination geometry around the metal center.
3-Amino-1-propanol (apOH) as a Ligand
Studies on 3-amino-1-propanol have shown its ability to coordinate to zinc(II) ions.[2] In the resulting complex, the ligand was found to coordinate in a monodentate fashion through the amino nitrogen.[2] This preference for monodentate coordination in this specific case is influenced by the other ligands present in the coordination sphere.[2]
Applications in Catalysis
Metal complexes of amino acids and related ligands, including amino alcohols, have shown significant catalytic activity in various organic transformations.[3][4] These complexes can act as catalysts for oxidation and other reactions, with the specific activity depending on the metal center and the ligand structure.[3] While direct catalytic applications of this compound complexes are not documented, the catalytic potential of related amino alcohol complexes suggests a promising area for future research.
Potential in Drug Development
Amino alcohol derivatives have been explored for their pharmacological properties. For instance, a series of 3-amino-2-methyl-1-phenylpropanones, derived from a related scaffold, have demonstrated potent hypolipidemic activity in rodents. Although this does not directly involve coordination chemistry, it highlights the biomedical relevance of this class of compounds.
Data Presentation
The following tables summarize key quantitative data for coordination complexes of analogous amino alcohols.
Table 1: Crystallographic Data for a Dinuclear Cobalt(II,III) Complex with 2-Amino-2-methyl-1-propanol (MepH). [1]
| Parameter | --INVALID-LINK--₂·MepH |
| Formula | C₂₁H₅₄Cl₂Co₂N₄O₁₂ |
| Formula Weight | 826.44 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.123(2) |
| b (Å) | 11.456(2) |
| c (Å) | 16.543(3) |
| α (°) | 80.01(3) |
| β (°) | 85.54(3) |
| γ (°) | 73.01(3) |
| V (ų) | 1798.0(6) |
| Z | 2 |
| Dcalc (g/cm³) | 1.527 |
Table 2: Selected Bond Lengths (Å) for --INVALID-LINK--₂·MepH. [1]
| Bond | Length (Å) | Bond | Length (Å) |
| Co(1)-O(1) | 1.913(3) | Co(2)-O(1) | 2.059(3) |
| Co(1)-O(2) | 1.898(3) | Co(2)-O(2) | 2.049(3) |
| Co(1)-O(3) | 1.905(3) | Co(2)-O(5) | 2.100(3) |
| Co(1)-N(1) | 1.954(4) | Co(2)-N(3) | 2.155(4) |
| Co(1)-N(2) | 1.948(4) | Co(2)-N(4) | 2.181(4) |
| Co(1)-O(4) | 1.901(3) | Co(2)-O(6) | 2.083(3) |
Experimental Protocols
Protocol 1: Synthesis of a Dinuclear Cobalt(II,III) Complex with 2-Amino-2-methyl-1-propanol. [1]
Materials:
-
Co(OAc)₂·4H₂O
-
2-Amino-2-methyl-1-propanol (MepH)
-
NaClO₄
-
Methanol (MeOH)
-
Ethanol (EtOH)
Procedure:
-
A solution of Co(OAc)₂·4H₂O (0.249 g, 1 mmol) in MeOH (10 mL) is added to a solution of 2-amino-2-methyl-1-propanol (0.178 g, 2 mmol) in EtOH (10 mL).
-
The resulting purple solution is stirred for 30 minutes.
-
A solution of NaClO₄ (0.122 g, 1 mmol) in MeOH (5 mL) is then added to the mixture.
-
The solution is filtered and the filtrate is left to stand at room temperature.
-
Pale blue block-like crystals of the dinuclear complex are obtained after two weeks by slow evaporation of the solvent.
Protocol 2: Synthesis of a Zinc(II) Complex with 3-Amino-1-propanol. [2]
Materials:
-
[Zn(quin)₂(H₂O)] (quin = quinaldinate)
-
3-Amino-1-propanol (3-apOH)
-
Acetonitrile
Procedure:
-
A solution of 3-amino-1-propanol (0.075 g, 1 mmol) in acetonitrile (5 mL) is added to a suspension of [Zn(quin)₂(H₂O)] (0.434 g, 1 mmol) in acetonitrile (15 mL).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting white solid is filtered off, washed with acetonitrile, and dried in vacuo.
-
Crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate.
Visualizations
Diagram 1: General Coordination Modes of Amino Alcohols
References
Application Notes and Experimental Protocols for 3-Amino-2-methylpropan-1-ol
Introduction
3-Amino-2-methylpropan-1-ol is a chiral amino alcohol, a class of organic compounds that serve as versatile building blocks in organic synthesis and drug development.[1][2][3] Possessing both an amine and a hydroxyl functional group, these molecules offer two points for chemical modification, making them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and chiral ligands. While specific experimental literature for this compound is limited, its structural similarity to other well-studied amino alcohols, such as its isomer 2-Amino-2-methyl-1-propanol, allows for the adaptation of established protocols for a variety of applications.
These notes provide an overview of potential applications and representative experimental protocols relevant to researchers, scientists, and drug development professionals.
Application 1: Intermediate in Pharmaceutical Synthesis
Amino alcohols are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). They are key components in drugs such as the antidepressants Duloxetine and Fluoxetine.[4][5][6] The chirality and bifunctionality of these molecules are often essential for the biological activity of the final drug product.
A. Synthesis of Hypolipidemic Agents
Derivatives of a similar structural backbone, 3-amino-2-methyl-1-phenylpropanones, have been synthesized and demonstrated potent hypolipidemic activity in rodents, suggesting a potential application for this compound derivatives in the development of new treatments for high cholesterol and triglycerides.[7] A study showed that these compounds could significantly lower serum cholesterol and triglyceride levels when administered to mice and rats.[7]
Quantitative Data: Hypolipidemic Activity of Phenylpropanone Derivatives in CF1 Mice [7]
| Compound | Dose | Treatment Duration | Serum Cholesterol Reduction (%) | Serum Triglyceride Reduction (%) |
| 4 (2-Methyl-3-(perhydroazepin-1-yl)-1-phenylpropanone) | 8 mg/kg/day i.p. | 16 days | 63 | 33 |
| 5 (3-(4-methylpiperazin-1-yl)-1-phenylpropanone) | 8 mg/kg/day i.p. | 16 days | 58 | 37 |
| 17 (2-methyl-3-(4-pyrrolidinocarbonyl-methylpiperazin-1-yl)-1-(4-fluorophenyl) propanone) | 8 mg/kg/day i.p. | 16 days | 42 | 54 |
Quantitative Data: Lipid-Lowering Effects of Compound 17 in Sprague-Dawley Rats [7]
| Parameter | Dose | Treatment Duration | Reduction (%) |
| Aorta Cholesterol | 8 mg/kg/day oral | 14 days | 37 |
| Aorta Triglycerides | 8 mg/kg/day oral | 14 days | 50 |
| Aorta Neutral Lipids | 8 mg/kg/day oral | 14 days | 34 |
The general workflow for synthesizing such derivatives involves the reaction of the amino alcohol with other chemical building blocks to create a final, biologically active compound.
Caption: General workflow for developing pharmaceutical agents.
Application 2: Synthesis of Chiral Ligands and Heterocycles
Amino alcohols are widely used in the synthesis of chiral ligands for asymmetric catalysis and as precursors for various heterocyclic compounds. The following protocols, while utilizing the isomer 2-Amino-2-methyl-1-propanol, are representative of the types of reactions in which this compound could be employed.[8]
Protocol 1: Representative Synthesis of a Bis(oxazoline) Ligand
This protocol details the synthesis of a bis(oxazoline) ligand, a class of compounds used in asymmetric catalysis. The reaction involves the condensation of the amino alcohol with a dinitrile.[8]
Experimental Workflow:
Caption: Workflow for the synthesis of a bis(oxazoline) ligand.
Methodology:
-
A solution of 4-iodophthalonitrile (4.0 mmol) and zinc triflate (0.2 mmol, 5.0 mol%) in dried chlorobenzene (30 mL) is stirred at room temperature for 15 minutes.[8]
-
A solution of 2-Amino-2-methyl-1-propanol (8.0 mmol) in dry chlorobenzene (5 mL) is added slowly to the reaction mixture.[8]
-
The temperature is increased to 135°C, and the mixture is refluxed for 24 hours.[8]
-
After reflux, the solvent is removed using a rotary evaporator.[8]
-
The crude product is dissolved in 30 mL of dichloromethane and extracted twice with distilled water (2 x 20.0 mL).[8]
-
The combined organic layers are dried with anhydrous sodium sulfate.[8]
-
The dichloromethane is removed via rotary evaporator, and the impure product is purified using silica gel column chromatography with a dichloromethane-ether (4:1) eluent.[8]
Table of Reagents:
| Reagent | Moles / Amount | Purpose |
| 4-Iodophthalonitrile | 4.0 mmol | Starting Material |
| Zinc Triflate | 0.2 mmol (5.0 mol%) | Catalyst |
| 2-Amino-2-methyl-1-propanol | 8.0 mmol | Starting Material |
| Chlorobenzene (dry) | 35 mL | Solvent |
| Dichloromethane | ~50 mL | Extraction Solvent |
| Distilled Water | 40 mL | Extraction |
| Anhydrous Sodium Sulfate | As needed | Drying Agent |
| Dichloromethane-Ether (4:1) | As needed | Eluent |
Protocol 2: Representative Synthesis of a Substituted Pyrimidine
This protocol describes the synthesis of a 2-((2-chloro-5-methoxypyrimidin-4-yl) amino)-2-methylpropan-1-ol, a potential intermediate for more complex heterocyclic compounds.[8]
Methodology:
-
To a stirred solution of 2,4-dichloro-5-methoxypyrimidine (5 g, 27.93 mmol) in 1,4-dioxane (50 mL) under an argon atmosphere, add diisopropylethylamine (7.2 g, 55.86 mmol) and 2-amino-2-methylpropan-1-ol (2.4 g, 27.93 mmol) at room temperature.[8]
-
The reaction mixture is stirred at 130°C for 48 hours.[8]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon consumption of starting materials, the volatile components are evaporated in vacuo.[8]
-
The residue is diluted with a saturated sodium bicarbonate solution (50 mL) and extracted with ethyl acetate (2 x 50 mL).[8]
-
The crude material is purified by column chromatography using 10% ethyl acetate in hexanes to yield the product as a white solid (5.5 g, 84% yield).[8]
Table of Reagents and Yield:
| Reagent | Amount | Moles | Purpose |
| 2,4-dichloro-5-methoxypyrimidine | 5 g | 27.93 mmol | Starting Material |
| 1,4-Dioxane | 50 mL | - | Solvent |
| Diisopropylethylamine | 7.2 g | 55.86 mmol | Base |
| 2-Amino-2-methyl-1-propanol | 2.4 g | 27.93 mmol | Starting Material |
| Product Yield | 5.5 g | - | 84% |
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US6846957B2 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 7. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Amino-2-methyl-1-propanol- Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
The Versatile Role of 3-Amino-2-methylpropan-1-ol in Advanced Polymer Synthesis
For Immediate Release
[City, State] – [Date] – 3-Amino-2-methylpropan-1-ol, a unique bifunctional molecule, is emerging as a valuable building block in the field of polymer chemistry. Its distinct structure, featuring a primary amine and a primary hydroxyl group with a methyl substituent, offers polymer chemists a versatile tool to design and synthesize novel polymers with tailored properties. This application note explores the role of this compound in the synthesis of polyamides, polyurethanes, and poly(ester amide)s, providing detailed protocols and insights for researchers, scientists, and professionals in drug development.
Introduction to a Unique Monomer
This compound possesses two reactive sites: a nucleophilic amino group and a hydroxyl group. The presence of a methyl group on the second carbon atom introduces steric hindrance, which can influence reaction kinetics and the final polymer architecture, often leading to materials with unique thermal and mechanical properties. This structural feature makes it an intriguing monomer for creating polymers with enhanced solubility, controlled crystallinity, and specific functionalities.
Applications in Polymer Synthesis
The dual functionality of this compound allows its incorporation into a variety of polymer backbones through condensation polymerization reactions.
Polyamide Synthesis
In the synthesis of polyamides, the amino group of this compound reacts with a dicarboxylic acid or its derivative, such as a diacid chloride, to form an amide linkage. The hydroxyl group remains as a pendant functional group along the polymer chain, offering a site for further modification or for influencing the polymer's hydrophilicity and hydrogen bonding capabilities.
Polyurethane Synthesis
For polyurethane synthesis, the hydroxyl group of this compound reacts with a diisocyanate to form a urethane linkage. The amino group can also react with isocyanates to form a urea linkage, leading to the formation of poly(urethane-urea)s. The choice of reaction conditions can favor one reaction over the other, allowing for control over the final polymer structure.
Poly(ester amide) Synthesis
This compound can be used in the synthesis of poly(ester amide)s through reaction with dicarboxylic acids. The reaction can proceed via direct amidation followed by esterification, or through the use of pre-formed monomers containing both ester and amide functionalities. The resulting polymers combine the properties of both polyesters and polyamides.
Quantitative Data Summary
The incorporation of this compound into polymer chains can significantly impact their physicochemical properties. The following table summarizes typical data obtained from the synthesis of polymers using amino alcohols structurally similar to this compound, providing a comparative baseline for expected properties.
| Polymer Type | Monomers | Molecular Weight (Mn) ( g/mol ) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| Poly(ester amide) | Adipic acid, 2-amino-2-methyl-propan-1-ol | ~5,000 - 15,000 | 40 - 60 | 150 - 180 | > 300 |
| Poly(amide urethane) | ε-caprolactam, 2-aminoethanol, Diphenyl carbonate | ~7,500 - 17,000 | 35 - 72 | 155 - 197 | ~230 |
Note: Data is based on analogous polymers and may vary depending on the specific reaction conditions and the use of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of polymers incorporating amino alcohols are provided below. These protocols are based on established procedures for similar monomers and can be adapted for this compound.
Protocol 1: Synthesis of Poly(ester amide) via Melt Polycondensation
Materials:
-
This compound
-
Adipic acid
-
Nitrogen gas
-
Reaction flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
Procedure:
-
Equimolar amounts of this compound and adipic acid are charged into the reaction flask.
-
The flask is purged with nitrogen and heated to 160-170°C with continuous stirring to initiate the reaction.
-
The reaction is allowed to proceed for 4 hours.
-
The temperature is then raised to 175-180°C for an additional 2 hours to drive the polycondensation.
-
A vacuum is applied to remove the water formed during the reaction and further increase the molecular weight of the polymer.
-
The resulting polymer is cooled to room temperature under nitrogen.
Protocol 2: Synthesis of Poly(amide urethane) from a Hydroxy-Terminated Precursor
Materials:
-
α-hydroxy-ω-O-phenylurethane (synthesized from this compound and diphenyl carbonate)
-
Nitrogen gas
-
Reaction vessel with a stirrer and nitrogen inlet.
Procedure:
-
The α-hydroxy-ω-O-phenylurethane monomer is placed in the reaction vessel.
-
The vessel is heated to 90°C under a nitrogen atmosphere with stirring.
-
The polycondensation reaction is carried out for a predetermined time to achieve the desired molecular weight.
-
The resulting poly(amide urethane) is then cooled and collected.
Visualizing Reaction Pathways
To better understand the polymerization processes, the following diagrams illustrate the key reaction pathways.
Caption: General reaction schemes for polymer synthesis.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the synthesis and characterization of polymers derived from this compound.
Caption: A typical experimental workflow.
Conclusion and Future Outlook
This compound presents a promising avenue for the development of novel polymers with unique properties. The steric hindrance introduced by the methyl group can be strategically utilized to control polymer morphology and performance. Further research into catalysts and reaction conditions tailored for this monomer will undoubtedly expand its applications in areas such as biodegradable materials, drug delivery systems, and high-performance coatings. The protocols and data presented herein serve as a foundational guide for scientists and researchers to explore the full potential of this versatile building block in polymer chemistry.
Application Notes and Protocols: (S)-3-Amino-2-methylpropan-1-ol as a Precursor for a Chiral Auxiliary
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of chemical reactions.[1] These moieties are temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and are subsequently removed to yield an enantiomerically enriched product.[1] While a wide array of chiral auxiliaries have been developed, those derived from readily available and inexpensive chiral pool starting materials, such as amino acids and their corresponding amino alcohols, are of particular interest.[2][3]
This document provides detailed application notes and protocols for the use of (S)-3-amino-2-methylpropan-1-ol as a precursor to a chiral auxiliary. Direct application of (S)-3-amino-2-methylpropan-1-ol as a chiral auxiliary is not widely documented. Instead, its value lies in its conversion to a more rigid cyclic structure, specifically an oxazolidinone, which can then be employed in a variety of stereoselective transformations.[1][4] The protocols outlined below are based on well-established methodologies for analogous chiral auxiliaries, particularly the renowned Evans oxazolidinones.[1][5]
Synthesis of the Chiral Auxiliary: (S)-4-isopropyloxazolidin-2-one
The primary application of (S)-3-amino-2-methylpropan-1-ol in this context is its transformation into (S)-4-isopropyloxazolidin-2-one. This is typically achieved through cyclization with a carbonylating agent.
Experimental Protocol: Synthesis of (S)-4-isopropyloxazolidin-2-one
Materials:
-
(S)-3-Amino-2-methylpropan-1-ol
-
Diethyl carbonate or 1,1'-carbonyldiimidazole (CDI)
-
Anhydrous potassium carbonate (if using diethyl carbonate)
-
Anhydrous solvent (e.g., Toluene or Tetrahydrofuran [THF])
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes)
Procedure using Diethyl Carbonate:
-
To a stirred solution of (S)-3-amino-2-methylpropan-1-ol (1.0 eq.) in anhydrous toluene, add anhydrous potassium carbonate (1.5 eq.) and an excess of diethyl carbonate (3.0-5.0 eq.).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess diethyl carbonate.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-4-isopropyloxazolidin-2-one.[6]
Procedure using 1,1'-Carbonyldiimidazole (CDI):
-
Dissolve (S)-3-amino-2-methylpropan-1-ol (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add CDI (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench by the addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[6]
Caption: Workflow for the synthesis of the chiral auxiliary.
Application in Asymmetric Alkylation
The synthesized (S)-4-isopropyloxazolidin-2-one can be N-acylated and subsequently used in diastereoselective enolate alkylation reactions. The bulky isopropyl group effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[1][3]
Experimental Protocol: Asymmetric Alkylation
Step 1: N-Acylation
-
Dissolve (S)-4-isopropyloxazolidin-2-one (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise to form the Z-enolate.
-
After stirring for 30-60 minutes at -78 °C, add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) and continue stirring at this temperature until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product, dry the organic phase, and concentrate.
-
Purify the alkylated product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.[7]
Step 3: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be cleaved under various conditions to yield the desired carboxylic acid, ester, or alcohol. For example, hydrolysis with lithium hydroxide (LiOH) in a THF/water mixture will yield the carboxylic acid and recover the auxiliary.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. mdpi.com [mdpi.com]
- 5. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Kinetics Studies of 3-Amino-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of available kinetic data on compounds structurally related to 3-amino-2-methylpropan-1-ol and detailed protocols for conducting kinetic studies on this target molecule. Due to a lack of specific published kinetic data for this compound, the information on related compounds is presented to serve as a valuable reference point for experimental design and data interpretation.
Section 1: Comparative Kinetic Data of Structurally Related Amino Alcohols
Table 1: Kinetics of Amino Alcohol Reactions with Carbon Dioxide
The reaction of amines with CO2 is crucial in carbon capture technologies and can be relevant in understanding the behavior of amino alcohols in various chemical processes. The kinetics of this reaction are often studied using techniques like the stopped-flow method.
| Amino Alcohol | Reaction | Rate Constant (k) | Activation Energy (Ea) | Temperature (K) | Reference |
| 2-Amino-2-methyl-1-propanol (AMP) | Carbamate formation | - | - | 293 - 323 | [1] |
| 3-Amino-1-propanol | Reaction with CO2 | - | - | 298 - 313 | [2] |
Note: Specific rate constants and activation energies for AMP and 3-amino-1-propanol with CO2 require consulting the full-text of the cited literature as abstracts provide qualitative comparisons. A study on the thermal degradation of AMP to 4,4-Dimethyl-1,3-oxazolidin-2-one in the presence of CO2 has been performed, and the activation energy for the zwitterion formation was calculated.[1]
Table 2: Kinetics of Amino Alcohol Reactions with Hydroxyl Radicals (OH)
The reaction with OH radicals is particularly important in atmospheric chemistry and can provide information on the degradation pathways and stability of the compound under oxidative conditions.
| Amino Alcohol | Reaction | Rate Coefficient (k) at 300 K (cm³/molecule·s) | Arrhenius Equation k(T) (cm³/molecule·s) | Reference |
| 2-Amino-2-methyl-1-propanol (AMP) | OH-initiated degradation | 2.8 × 10⁻¹¹ | 5.2 × 10⁻¹² × exp(505/T) | [3][4] |
Theoretical calculations for the AMP + OH reaction predict that hydrogen abstraction occurs predominantly from the -CH₂- group (>70%), with minor contributions from the -CH₃ (5-10%) and -NH₂ (5-20%) groups.[3][4]
Section 2: Experimental Protocols for Kinetic Studies
The following are detailed, generalized protocols for studying the reaction kinetics of this compound for two common reaction types: oxidation and N-alkylation. These protocols are based on established methodologies for similar amino alcohols and can be adapted for specific research needs.
Protocol 1: Kinetic Study of the Oxidation of this compound
This protocol describes a method to determine the kinetics of the oxidation of this compound using a common oxidizing agent like potassium ferrate(VI) or acidified potassium dichromate(VI). The reaction progress is monitored spectrophotometrically.
Materials:
-
This compound
-
Potassium ferrate(VI) (K₂FeO₄) or Potassium dichromate(VI) (K₂Cr₂O₇)
-
Sulfuric acid (H₂SO₄) (if using dichromate)
-
Buffer solutions (e.g., phosphate buffer for alkaline conditions)
-
Inert salt for maintaining ionic strength (e.g., KNO₃)
-
Spectrophotometer with a thermostatted cell holder
-
Stopped-flow apparatus (for fast reactions)
-
Standard laboratory glassware
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., doubly distilled water).
-
Prepare a fresh stock solution of the oxidizing agent (e.g., potassium ferrate(VI) in an appropriate buffer or potassium dichromate(VI) in dilute sulfuric acid). The concentration should be determined accurately, for instance, by measuring its absorbance at a specific wavelength (e.g., 507 nm for K₂FeO₄).[2]
-
Prepare buffer solutions to maintain the desired pH throughout the reaction.
-
Prepare a solution of an inert salt (e.g., KNO₃) to maintain a constant ionic strength.
-
-
Kinetic Measurements:
-
Set the spectrophotometer to the wavelength of maximum absorbance of the oxidizing agent.
-
Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.
-
To initiate the reaction, mix the solutions of this compound and the oxidizing agent in the spectrophotometer cell. For fast reactions, a stopped-flow apparatus should be used.
-
Ensure pseudo-first-order conditions by using a large excess of this compound compared to the oxidizing agent.
-
Record the decrease in absorbance of the oxidizing agent over time.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(Absorbance) versus time.
-
Repeat the experiment at different concentrations of this compound to determine the order of the reaction with respect to the amino alcohol.
-
The second-order rate constant (k₂) can be calculated from k_obs and the concentration of the amino alcohol.
-
Repeat the experiments at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
-
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Potassium dichromate(VI) is a known carcinogen and should be handled with extreme care in a fume hood.
-
Potassium ferrate(VI) is a strong oxidizing agent and should be handled with care.
Protocol 2: Kinetic Study of the N-Alkylation of this compound
This protocol outlines a method for studying the kinetics of the N-alkylation of this compound with an alkyl halide. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
A suitable solvent (e.g., acetonitrile, ethanol)
-
A non-nucleophilic base (e.g., potassium carbonate) to neutralize the acid formed during the reaction.
-
Internal standard for chromatographic analysis.
-
GC or HPLC with a suitable column and detector.
-
Thermostatted reaction vessel.
-
Standard laboratory glassware.
Procedure:
-
Reaction Setup:
-
In a thermostatted reaction vessel, dissolve a known amount of this compound and the base in the chosen solvent.
-
Add a known amount of the internal standard.
-
Allow the solution to reach the desired reaction temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known amount of the alkyl halide to the reaction mixture.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately, for example, by rapid cooling or by adding a quenching agent.
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the reactant (this compound) and the product (N-alkylated amino alcohol).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Perform a series of experiments varying the initial concentrations of this compound and the alkyl halide to determine the reaction order with respect to each reactant.
-
Calculate the rate constant (k) from the rate law equation.
-
Conduct the experiments at different temperatures to calculate the activation energy (Ea) from the Arrhenius plot.
-
Safety Precautions:
-
Alkyl halides are often toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate PPE, including gloves and safety goggles.
Section 3: Visualizations
The following diagrams illustrate a potential reaction pathway for the oxidation of this compound and a general workflow for a kinetic study.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Amino-2-methylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-methylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: this compound is a polar amino alcohol. Its purification can be challenging due to its high polarity, which can lead to issues such as strong interactions with silica gel (streaking) during column chromatography and high solubility in polar solvents, complicating extractions and recrystallization.
Q2: What are the common impurities found in commercial this compound?
A2: Commercial grades of this compound may contain various impurities depending on the synthetic route. Potential impurities can include starting materials, by-products from side reactions, and residual solvents. For the closely related 2-amino-2-methyl-1-propanol, impurities can constitute up to 8% in some grades. It is crucial for researchers to confirm the purity of the starting material.
Q3: Which purification technique is best suited for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. Common methods include:
-
Vacuum Distillation: Effective for removing non-volatile impurities.
-
Recrystallization (of a derivative): Useful for achieving high purity, often by forming a salt or a Schiff base to improve crystallization properties.
-
Ion-Exchange Chromatography: A powerful technique for separating charged molecules like amino alcohols from non-charged or oppositely charged impurities.
Q4: How can I monitor the purity of this compound during purification?
A4: Purity can be monitored using various analytical techniques, including:
-
Gas Chromatography (GC): A common method for assessing the purity of volatile compounds. For some amino alcohols, direct injection is possible, while for others, derivatization may be necessary to improve volatility and peak shape.
-
High-Performance Liquid Chromatography (HPLC): Can be used to analyze purity. Due to the lack of a strong chromophore, UV detection can be challenging without derivatization. Other detection methods like evaporative light scattering (ELSD) or mass spectrometry (MS) can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping/Uncontrolled Boiling | - Overheating- Absence of boiling chips or magnetic stirring- High vacuum applied too quickly | - Ensure gradual heating.- Use a stir bar for smooth boiling.- Apply vacuum gradually. |
| Product Decomposition | - Distillation temperature is too high. | - Use a lower distillation pressure (higher vacuum) to reduce the boiling point. |
| Low Recovery | - Inefficient condensation.- Leaks in the vacuum system. | - Ensure the condenser is properly cooled.- Check all joints and connections for leaks. |
Recrystallization of Derivatives (e.g., Schiff Base)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Derivative does not precipitate | - Solution is not saturated.- Incorrect solvent system. | - Concentrate the solution.- Cool the solution slowly.- Try a different solvent or a co-solvent system. |
| Oily product forms instead of crystals | - Cooling the solution too quickly.- Presence of impurities that inhibit crystallization. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try re-dissolving the oil in a minimal amount of hot solvent and cooling again. |
| Low Purity of Final Product | - Incomplete hydrolysis of the derivative.- Co-precipitation of impurities. | - Ensure complete hydrolysis by monitoring the reaction.- Wash the crystals with a small amount of cold, pure solvent. |
Ion-Exchange Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound and Impurities | - Incorrect resin choice.- Inappropriate buffer pH or ionic strength. | - Select a resin with the appropriate functional groups and bead size.- Optimize the pH of the mobile phase to ensure the target compound is charged and binds to the resin.- Use a gradient of increasing ionic strength for elution to improve resolution. |
| Low Yield | - Compound is irreversibly bound to the resin.- Compound is eluting in a very broad peak. | - Adjust the final salt concentration or pH of the elution buffer to ensure complete elution.- Decrease the flow rate to reduce peak broadening. |
| Column Clogging | - Particulate matter in the sample. | - Filter the sample through a 0.45 µm filter before loading onto the column. |
Quantitative Data Summary
The following table summarizes purity data found for amino alcohols structurally related to this compound, as specific comparative data for the target compound is limited in the available literature.
| Purification Method | Related Compound | Initial Purity | Final Purity | Yield | Reference |
| Vacuum Distillation | 3-Amino-1,2-propanediol | Crude | >99% | Not Specified | Patent Data |
| Schiff Base Formation & Hydrolysis | 3-Amino-1,2-propanediol | Crude | >99.5% | Not Specified | Patent Data |
| Rectification | 2-Amino-2-methyl-1-propanol | Crude | >99% | Not Specified | Patent Data |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation (General Procedure)
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar.
-
Distillation:
-
Begin stirring the sample.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of this compound is approximately 185-187 °C at atmospheric pressure; this will be significantly lower under vacuum.
-
-
Analysis: Analyze the purity of the collected fraction using GC or HPLC.
Protocol 2: Purification via Schiff Base Formation and Hydrolysis (General Procedure)
-
Schiff Base Formation:
-
Dissolve the crude this compound in an aqueous or aqueous-alcoholic solution.
-
Adjust the pH to a range of 9-12.
-
Add an aromatic aldehyde (e.g., benzaldehyde) dropwise with stirring.
-
Cool the mixture to induce precipitation of the Schiff base.
-
Collect the solid Schiff base by filtration and wash with a cold solvent.
-
-
Hydrolysis of the Schiff Base:
-
Suspend the purified Schiff base in water.
-
Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1.
-
Stir until the hydrolysis is complete (the solid dissolves).
-
Extract the aromatic aldehyde by-product with an organic solvent (e.g., ethyl acetate).
-
-
Isolation of the Purified Amino Alcohol:
-
Adjust the pH of the aqueous layer to basic (e.g., pH 11-12) with a strong base (e.g., NaOH).
-
Extract the purified this compound with a suitable organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
-
-
Analysis: Confirm the purity of the final product by GC, HPLC, or NMR.
Protocol 3: Purification by Ion-Exchange Chromatography (General Procedure)
-
Resin Selection and Column Packing: Select a suitable cation-exchange resin. Prepare a slurry of the resin in the starting buffer and pack it into a chromatography column.
-
Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH where this compound is protonated and positively charged).
-
Sample Loading: Dissolve the crude this compound in the starting buffer and apply it to the top of the column.
-
Washing: Wash the column with the starting buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing ionic strength (e.g., by increasing the concentration of NaCl in the buffer) or by changing the pH of the buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of the desired compound. Pool the pure fractions and remove the salt by dialysis or desalting column.
-
Isolation: Isolate the purified product by removing the solvent.
Visualizations
Caption: Overview of purification workflows for this compound.
Caption: A logical troubleshooting workflow for purification experiments.
Technical Support Center: Synthesis of 3-Amino-2-methylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Amino-2-methylpropan-1-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, focusing on common side reactions and offering potential solutions.
Problem 1: Formation of a Di-addition Byproduct in the Synthesis from Methyl Acrylate and Ammonia
Question: During the synthesis of this compound from methyl acrylate and ammonia, I am observing a significant amount of a higher molecular weight impurity. How can I minimize this side reaction?
Answer:
The primary side reaction in this synthesis is the di-addition of ammonia to methyl acrylate, leading to the formation of the tertiary amine, methyl 3-((2-methoxycarbonyl-1-methylethyl)amino)-2-methylpropanoate. This occurs when the initially formed primary amine undergoes a second Michael addition with another molecule of methyl acrylate.
Troubleshooting Steps:
-
Control of Stoichiometry: Use a large excess of ammonia. This shifts the equilibrium towards the formation of the primary amine and statistically reduces the chance of the mono-adduct reacting with another molecule of methyl acrylate.
-
Temperature Control: The Michael addition is an exothermic reaction. Maintaining a low reaction temperature (e.g., 0-10 °C) can help to control the reaction rate and improve selectivity towards the mono-addition product. High temperatures can favor the formation of side products.[1]
-
Slow Addition of Methyl Acrylate: Adding the methyl acrylate dropwise to the ammonia solution ensures that the concentration of the acrylate is always low, further minimizing the di-addition reaction.
-
Catalyst Choice: While often performed without a catalyst, the choice of a suitable catalyst can influence selectivity. For aza-Michael additions, sometimes weaker bases are preferred to avoid side reactions.[2]
Experimental Protocol: Synthesis of this compound from Methyl Acrylate and Ammonia
-
Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, and a temperature probe is charged with a concentrated aqueous or methanolic solution of ammonia. The reactor is cooled to 0-5 °C using a circulating chiller.
-
Michael Addition: Methyl acrylate is added dropwise to the stirred ammonia solution over a period of 2-4 hours, while maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of methyl acrylate.
-
Work-up: After the reaction is complete, the excess ammonia and solvent are removed under reduced pressure.
-
Reduction: The resulting crude methyl 3-amino-2-methylpropanoate is then reduced to this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or via catalytic hydrogenation.
-
Purification: The final product is purified by distillation under reduced pressure.
Logical Workflow for Minimizing Di-addition Byproduct
Caption: Troubleshooting workflow for di-addition side reaction.
Problem 2: Over-alkylation in Reductive Amination Routes
Question: I am synthesizing this compound via reductive amination of a suitable carbonyl precursor, but I am getting significant amounts of secondary and tertiary amine byproducts. How can this be controlled?
Answer:
Reductive amination is a powerful method for amine synthesis, but over-alkylation, where the newly formed primary amine reacts further with the carbonyl compound, is a common side reaction.[3]
Troubleshooting Steps:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is often preferred for one-pot reductive aminations because it is more selective for the reduction of the intermediate imine over the starting carbonyl compound, especially at mildly acidic pH.[3][4] Sodium triacetoxyborohydride is another mild and selective reagent.[5]
-
pH Control: The pH of the reaction medium is crucial. Imine formation is typically favored at a slightly acidic pH (around 4-5).[3] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic. If it is too high, the formation of the imine can be slow.
-
Stepwise Procedure: To minimize over-alkylation, a stepwise procedure can be employed. First, the imine is formed from the carbonyl compound and ammonia. After the imine formation is complete, the reducing agent is added in a separate step.[5]
-
Use of Ammonia Surrogates: In some cases, using a protected form of ammonia or an ammonia equivalent that is less prone to over-alkylation can be beneficial.
Experimental Protocol: Reductive Amination of 3-Hydroxy-2-methylpropanal
-
Reaction Setup: A round-bottom flask is charged with 3-hydroxy-2-methylpropanal and a suitable solvent (e.g., methanol). A source of ammonia, such as ammonium acetate or a solution of ammonia in methanol, is added.
-
Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored by spectroscopy (e.g., NMR) to observe the disappearance of the aldehyde proton signal.
-
Reduction: Once imine formation is significant, the reducing agent (e.g., sodium cyanoborohydride) is added portion-wise while monitoring the temperature.
-
Work-up: The reaction is quenched by the addition of water or a dilute acid. The solvent is removed under reduced pressure, and the product is extracted with a suitable organic solvent.
-
Purification: The crude product is purified by distillation or column chromatography.
Decision Tree for Reductive Amination Troubleshooting
Caption: Troubleshooting decision tree for over-alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route:
-
From Methyl Acrylate and Ammonia: The primary side reaction is the di-addition of ammonia to methyl acrylate, forming a tertiary amine byproduct. Polymerization of methyl acrylate can also occur under certain conditions.
-
Via Reductive Amination: Over-alkylation of the desired primary amine to form secondary and tertiary amines is a common issue.[3]
-
From Isobutylene Oxide and Ammonia: The main side reaction is the formation of the regioisomeric product, 1-amino-2-methylpropan-2-ol, due to the nucleophilic attack of ammonia on both carbon atoms of the epoxide ring. Dimerization or oligomerization of the starting epoxide or the product can also occur.
Q2: How can I quantify the amount of side products in my reaction mixture?
A2: Gas Chromatography (GC) is a highly effective method for quantifying the purity of this compound and its volatile byproducts. For less volatile or thermally sensitive compounds, High-Performance Liquid Chromatography (HPLC) can be used. For structural elucidation of unknown impurities, techniques like GC-Mass Spectrometry (GC-MS) or LC-MS are invaluable.
Q3: Are there any specific safety precautions to consider during the synthesis of this compound?
A3: Yes, several safety precautions should be taken:
-
Handling of Reagents: Many reagents used in the synthesis are hazardous. For example, methyl acrylate is flammable and a skin/respiratory irritant. Reducing agents like lithium aluminum hydride react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Many of the reaction steps, such as the Michael addition and reductions, are exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
-
Use of Ammonia: Ammonia is a corrosive and toxic gas/solution. It should be handled in a well-ventilated area, and appropriate respiratory protection should be used.
Q4: Can oligomerization be a problem during the synthesis?
A4: Yes, oligomerization can be a side reaction, particularly in syntheses starting from reactive monomers like methyl acrylate or epoxides. High concentrations of reactants and elevated temperatures can promote oligomerization. To minimize this, it is often recommended to use dilute conditions and maintain strict temperature control.
Data Presentation
The following table summarizes the common side reactions and their potential mitigation strategies for two major synthetic routes to this compound.
| Synthetic Route | Common Side Reaction(s) | Key Byproduct(s) | Mitigation Strategies |
| Methyl Acrylate + Ammonia | Di-addition (Aza-Michael Addition) | Methyl 3-((2-methoxycarbonyl-1-methylethyl)amino)-2-methylpropanoate | - Use a large excess of ammonia- Low reaction temperature (0-10 °C)- Slow, dropwise addition of methyl acrylate |
| Polymerization of Methyl Acrylate | Poly(methyl acrylate) | - Maintain low temperature- Use of polymerization inhibitors if necessary | |
| Reductive Amination | Over-alkylation | Secondary and tertiary amines | - Use of selective reducing agents (e.g., NaBH₃CN)- Control of pH (mildly acidic)- Stepwise reaction procedure |
| Reduction of other functional groups | Depends on the starting material | - Use of chemoselective reducing agents |
References
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Synthesis of 3-Amino-2-methylpropan-1-ol
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-2-methylpropan-1-ol. Due to the limited availability of direct, optimized protocols in published literature, this guide focuses on a robust and chemically sound two-step synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A reliable and commonly employed strategy for synthesizing β-amino alcohols like this compound is a two-step process. The first step involves the synthesis of a β-amino ester intermediate, methyl 3-amino-2-methylpropanoate, via a Michael addition. The second step is the reduction of the ester functional group to a primary alcohol to yield the final product.
Q2: How is the precursor, methyl 3-amino-2-methylpropanoate, synthesized?
The precursor is typically synthesized through a Michael addition (also known as a conjugate addition) reaction.[1] This involves the nucleophilic addition of an amine, such as ammonia, to an α,β-unsaturated ester, like methyl methacrylate. The reaction is often catalyzed by a base or can be performed under solvent-free conditions or with microwave irradiation to improve yields and reduce reaction times.[2]
Q3: What are the key factors influencing the yield of the Michael addition step?
Several factors can affect the yield of the Michael addition:
-
Nucleophile: The choice of amine and its concentration are critical.
-
Solvent: The reaction can be performed neat or in various solvents. The choice of solvent can influence reaction rates and side product formation.
-
Temperature: Reaction temperature can significantly impact the rate of reaction and the formation of byproducts. Microwave-assisted heating has been shown to be effective.[2]
-
Catalyst: While the reaction can proceed without a catalyst, bases or Lewis acids can be used to promote the reaction.[3]
Q4: What are the recommended reducing agents for converting the intermediate ester to this compound?
Strong reducing agents are required to reduce the ester functional group. The most common and effective reagent for this transformation is Lithium aluminum hydride (LiAlH₄).[4][5] Other reagents like Diisobutylaluminum hydride (DIBAL-H) or Borane-dimethyl sulfide complex (BH₃-SMe₂) can also be used.[6]
Q5: Why is Lithium aluminum hydride (LiAlH₄) generally preferred over Sodium borohydride (NaBH₄) for this reduction?
Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce esters to alcohols under standard conditions.[7][8] LiAlH₄ is a much more powerful reducing agent and readily reduces esters, carboxylic acids, and amides.[4][9]
Q6: What are common side reactions and byproducts in this synthesis?
-
Michael Addition: A common side reaction is the double addition of the α,β-unsaturated ester to the amine, resulting in a tertiary amine byproduct. This can be minimized by controlling the stoichiometry of the reactants.
-
Reduction Step: During the LiAlH₄ reduction, over-reduction is not a concern for the primary alcohol. However, incomplete reduction can occur if an insufficient amount of the reducing agent is used or if the reaction is not allowed to proceed to completion. The work-up procedure is critical, as improper quenching of the reaction can lead to the formation of aluminum salt emulsions, making product isolation difficult.[4]
Q7: How can I monitor the progress of the reactions?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at different time intervals, you can track the disappearance of starting materials and the appearance of the product.
Q8: What are the recommended purification methods for the final product?
After the reaction work-up, the crude this compound can be purified by vacuum distillation. Column chromatography can also be employed for smaller-scale purifications to achieve high purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Michael Addition | ||
| Low or no conversion of starting materials. | - Insufficient reaction time or temperature.- Low reactivity of the amine.- Catalyst (if used) is inactive. | - Increase reaction time and/or temperature. Consider using microwave irradiation.[2]- Use a more nucleophilic amine or increase its concentration.- Ensure the catalyst is fresh and active. |
| Formation of significant double-addition byproduct. | - Incorrect stoichiometry (excess of methyl methacrylate). | - Use an excess of the amine relative to the methyl methacrylate. |
| Step 2: Reduction with LiAlH₄ | ||
| Low yield of the desired alcohol. | - Insufficient LiAlH₄ used.- LiAlH₄ has degraded due to exposure to moisture.- Incomplete reaction. | - Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents for an ester).- Use freshly opened or properly stored LiAlH₄.- Increase reaction time or perform the reaction at a higher temperature (e.g., refluxing THF). |
| Formation of a stable emulsion during aqueous work-up. | - Formation of colloidal aluminum salts. | - Follow a careful quenching procedure (e.g., Fieser work-up: sequential addition of water, then 15% NaOH solution, then more water).- Add a filter aid like Celite before filtration. |
| Product is contaminated with unreacted ester. | - Incomplete reduction. | - See "Low yield of the desired alcohol" above. Re-subject the mixture to the reaction conditions with fresh LiAlH₄ if necessary. |
| The isolated product is a salt, not the free amino alcohol. | - Incomplete neutralization during work-up. | - Ensure the final pH of the aqueous layer is basic before extraction. Add more base if needed. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-amino-2-methylpropanoate via Michael Addition
This protocol is a general procedure for the aza-Michael addition of an amine to an α,β-unsaturated ester.
Materials:
-
Methyl methacrylate
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Methanol (optional, as solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
Procedure:
-
In a round-bottom flask, dissolve methyl methacrylate (1 equivalent) in methanol (if used).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of ammonia in methanol (e.g., 7N, 1.5 - 2 equivalents) to the stirred solution of methyl methacrylate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction can be gently heated to reflux to increase the rate.
-
Monitor the reaction by TLC or GC until the methyl methacrylate is consumed.
-
Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude methyl 3-amino-2-methylpropanoate can be purified by vacuum distillation or used directly in the next step.
Protocol 2: Reduction of Methyl 3-amino-2-methylpropanoate to this compound
This protocol describes the reduction of the ester using Lithium aluminum hydride (LiAlH₄). Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Methyl 3-amino-2-methylpropanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or reagents for Fieser work-up (Water, 15% NaOH solution)
Procedure:
-
Set up the reaction apparatus and flush with dry nitrogen.
-
In the three-necked flask, suspend LiAlH₄ (2 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve methyl 3-amino-2-methylpropanoate (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of the ester dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC to confirm the disappearance of the starting ester.
-
After the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Work-up (Careful Quenching): Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium potassium tartrate. Alternatively, use the Fieser method by sequentially and carefully adding 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture vigorously until a granular precipitate forms.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to reflux | - High reactivity, reduces most carboxylic acid derivatives.- Generally high yields.[10] | - Reacts violently with water and protic solvents.- Not chemoselective; will reduce other functional groups like aldehydes, ketones, and amides.[4] |
| Sodium borohydride (NaBH₄) | Protic solvents (MeOH, EtOH) | - Safer and easier to handle than LiAlH₄.- More chemoselective (reduces aldehydes and ketones but not esters or carboxylic acids).[8] | - Generally does not reduce esters under standard conditions.[7] |
| NaBH₄ / I₂ | THF, 0 °C to room temperature | - Can reduce carboxylic acids and N-protected amino acids.- Milder than LiAlH₄.[11] | - Requires in-situ generation of diborane. |
| Diisobutylaluminum hydride (DIBAL-H) | Anhydrous toluene or CH₂Cl₂, low temperature (-78 °C) | - Can reduce esters to aldehydes at low temperatures.- Soluble in a wider range of solvents than LiAlH₄.[6] | - Can be less reactive than LiAlH₄ for complete reduction to the alcohol.- Sensitive to air and moisture. |
| Catalytic Hydrogenation (e.g., Ru or Rh catalysts) | High pressure H₂, often in water or other solvents | - "Green" and atom-economical.- Can be highly selective with the right catalyst.[12] | - Requires specialized high-pressure equipment.- Catalysts can be expensive.[10] |
Visualizations
Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Workflow for the Reduction Step
Caption: Troubleshooting decision tree for the LiAlH₄ reduction step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jocpr.com [jocpr.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Overcoming solubility problems with 3-Amino-2-methylpropan-1-ol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 3-Amino-2-methylpropan-1-ol. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
This compound is an amino alcohol with both a polar amino group and a hydroxyl group. Due to its structure, it is expected to be soluble in water and other polar solvents. The closely related compound, 2-Amino-2-methyl-1-propanol (AMP), is described as miscible with water.[1] However, practical solubility can be significantly influenced by the pH of the solution, temperature, and the purity of the compound. While one source describes the similar compound 2-amino-2-methyl-1-propanol as insoluble in water, this likely refers to its neutral form's limited solubility compared to its protonated salt form.[2]
Q2: Why is my this compound not dissolving in an aqueous buffer?
The most common reason for poor solubility in aqueous solutions is incorrect pH. This compound is a basic compound.[3]
-
At acidic or neutral pH (pH < pKa ~9.7): The primary amine group becomes protonated (-NH3+), forming a salt. This charged form is highly soluble in water.[3]
-
At basic pH (pH > pKa ~9.7): The amine group is in its neutral, deprotonated state (-NH2). This form is less polar and thus less soluble in water, making it more likely to partition into an organic solvent.[3]
If you are experiencing difficulty, ensure your buffer's pH is well below the pKa of the amino group to maintain its protonated, soluble form.
Q3: What are the best practices for dissolving this compound for the first time?
Start by attempting to dissolve a small amount of the compound in deionized water or a slightly acidic buffer (e.g., pH 4-6). If solubility is still an issue, consider gentle warming or sonication. For organic applications, polar organic solvents are a good starting point.
Q4: How does temperature affect the solubility of this compound?
For most solid solutes dissolved in a liquid, solubility increases with temperature.[4][5] This is because higher temperatures provide the kinetic energy needed to overcome intermolecular forces in the solid state.[4] If you are preparing a saturated or near-saturated solution, gentle heating can help dissolve the compound. However, always check the compound's stability at elevated temperatures. After dissolution, be aware that the compound may precipitate out of solution upon cooling if the concentration exceeds its solubility at the lower temperature.
Q5: I am observing an oily film or incomplete dissolution in my biphasic (water-organic) system. What's happening?
This often relates to the pH-dependent partitioning of the compound. If the aqueous phase is not sufficiently acidic, a portion of the amino alcohol will remain in its less soluble neutral form, which may collect at the interface or fail to dissolve completely. Adjusting the aqueous phase to a lower pH should drive the compound into the aqueous layer.
Q6: How can I improve the recovery of this compound from an aqueous solution during a liquid-liquid extraction?
To extract this compound from an aqueous phase into an organic solvent, you must first convert it to its neutral form by making the aqueous phase basic (pH > 11). To further decrease its solubility in the aqueous layer and promote its transfer to the organic phase, a "salting-out" technique is highly effective.[3] This involves adding a high concentration of a neutral salt like sodium chloride (NaCl) to the aqueous solution, which reduces the solvation of the amino alcohol and drives it into the organic layer.[3]
Troubleshooting Guide
If you are facing solubility issues, follow this logical workflow to diagnose and solve the problem.
The effect of pH on the chemical structure and subsequent solubility is a critical concept for handling amino alcohols.
Data Presentation
Table 1: General Solubility Profile of this compound
| Solvent Type | Examples | Expected Solubility | Notes |
|---|---|---|---|
| Aqueous (Acidic) | Water (pH < 8), Dilute Buffers | High / Miscible | The amine group is protonated, forming a soluble salt. |
| Aqueous (Basic) | Water (pH > 10) | Low | The compound is in its neutral, less polar form. |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | DMSO, DMF | Likely Soluble | Polarity is sufficient to dissolve the molecule. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The molecule is too polar to dissolve well in non-polar solvents. |
The following table presents experimental data on the solubility of Carbon Dioxide (CO₂) in aqueous solutions of the related compound 2-Amino-2-methyl-1-propanol (AMP) at various temperatures. This data illustrates how the physical properties of an amino alcohol solution can change with temperature.
Table 2: CO₂ Solubility in 17.7% wt. (2M) 2-Amino-2-methyl-1-propanol (AMP) Aqueous Solutions
| Temperature (K) | CO₂ Partial Pressure (kPa) | CO₂ Loading (mol CO₂ / mol AMP) |
|---|---|---|
| 298 | 1.0 | ~0.75 |
| 298 | 10.0 | ~0.95 |
| 313 | 1.0 | ~0.40 |
| 313 | 10.0 | ~0.78 |
| 323 | 1.0 | ~0.25 |
| 323 | 10.0 | ~0.65 |
| 333 | 1.0 | ~0.15 |
| 333 | 10.0 | ~0.50 |
Data adapted from a study on CO₂ capture and is illustrative of temperature effects on the system.[6]
Experimental Protocols
Protocol 1: Standard Solubilization in Aqueous Buffer
-
Preparation : Weigh the desired amount of this compound in a suitable container.
-
Solvent Addition : Add a portion (approx. 80% of the final volume) of the desired aqueous buffer (ensure pH is < 8.0).
-
Dissolution : Stir the mixture using a magnetic stirrer at room temperature. If dissolution is slow, gently warm the solution to 40-50°C. Do not exceed the temperature stability limit of your target application. Sonication can also be used as an alternative to heating.
-
pH Check : Once the solid is dissolved, allow the solution to cool to room temperature. Check the pH and adjust if necessary using dilute HCl or NaOH.
-
Final Volume : Add the buffer to reach the final desired volume and mix thoroughly. Filter the solution through a 0.22 µm filter if sterile conditions are required.
Protocol 2: Extraction from an Aqueous Sample into an Organic Solvent
This protocol is designed to maximize the recovery of this compound from an aqueous sample.[3]
-
Sample Preparation : Start with your aqueous sample in a separatory funnel or other suitable extraction vessel.
-
pH Adjustment : Add a base (e.g., 5M Sodium Hydroxide) dropwise to the sample while mixing. Measure the pH periodically until a stable pH of ≥ 11.5 is achieved. This ensures the amino alcohol is in its neutral, extractable form.[3]
-
Salting Out : Add solid Sodium Chloride (NaCl) to the aqueous phase until the solution is saturated (some solid remains undissolved). Mix thoroughly to dissolve as much salt as possible. This will decrease the compound's aqueous solubility.[3]
-
Solvent Addition : Add an appropriate volume of a suitable organic solvent (e.g., Methyl tert-butyl ether (MTBE), Ethyl Acetate).
-
Extraction : Stopper the funnel and invert gently for 2-5 minutes, periodically venting to release pressure. Avoid vigorous shaking to prevent the formation of a stable emulsion.
-
Phase Separation : Allow the layers to separate. If an emulsion persists, centrifugation may be required.
-
Collection : Carefully drain the lower aqueous layer, then collect the upper organic layer containing your compound.
-
Re-extraction : For maximum recovery, repeat steps 4-7 with a fresh portion of the organic solvent and combine the organic extracts.
-
Drying : Add a drying agent like anhydrous Sodium Sulfate (Na₂SO₄) to the combined organic extracts to remove residual water before proceeding to solvent evaporation.
References
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: 3-Amino-2-methylpropan-1-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Amino-2-methylpropan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and how can I improve it?
Low yields can stem from several factors throughout the experimental process. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or slightly increasing the temperature.
-
-
Suboptimal Reaction Conditions: The temperature, pressure, or catalyst concentration may not be ideal.
-
Solution: Review the literature for optimal conditions for your specific synthetic route. A systematic optimization of reaction parameters may be necessary.
-
-
Reagent Purity: Impurities in starting materials or solvents can interfere with the reaction.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried, as moisture can be detrimental to many reactions.
-
-
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Identify potential side reactions based on your synthetic route and adjust conditions to minimize them. For example, in reductive aminations, controlling the pH is crucial to prevent side reactions.
-
-
Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.
-
Solution: Optimize your workup procedure. Ensure the pH is appropriate during extractions to have the product in the desired layer. For purification by distillation, ensure the vacuum is adequate and the column is efficient to prevent product loss.
-
Q2: My final product is impure, showing multiple spots on TLC or peaks in GC analysis. What are the likely impurities and how can I remove them?
The nature of impurities will depend on the synthetic route employed. Here are some common possibilities:
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have leftover starting materials.
-
Solution: Improve reaction conversion by optimizing reaction time, temperature, or catalyst loading. Purification via distillation or column chromatography can remove unreacted starting materials.
-
-
Byproducts from Side Reactions:
-
Synthesis from Isobutylene Oxide and Ammonia: A potential byproduct is the dialkylation product, where two isobutylene oxide molecules react with one ammonia molecule.
-
Solution: Use a large excess of ammonia to favor the formation of the primary amine.
-
-
Synthesis from Methyl Acrylate: Incomplete reduction of the ester or nitrile intermediate can lead to impurities. Polymerization of methyl acrylate is also a possibility.
-
Solution: Ensure the reducing agent is active and used in sufficient quantity. Monitor the temperature carefully to prevent polymerization.
-
-
-
Solvent Residues: Residual solvents from the reaction or purification steps can be present.
-
Solution: Ensure the product is thoroughly dried under vacuum after purification.
-
Q3: I am struggling with the purification of this compound. What are the best practices?
Amino alcohols can be challenging to purify due to their polarity and potential to form salts.
-
Distillation: Vacuum distillation is a common method for purifying this compound. Due to its relatively high boiling point, a good vacuum is essential to prevent decomposition at high temperatures.
-
Crystallization: If the product is a solid at room temperature or forms a stable salt, crystallization can be an effective purification technique.
-
Column Chromatography: While possible, column chromatography on silica gel can be challenging for highly polar amines. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent streaking and improve separation.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
The two primary industrial routes are:
-
From Isobutylene Oxide: The reaction of isobutylene oxide with an excess of ammonia.
-
From Methyl Acrylate: A multi-step process involving the Michael addition of a nitrogen source to methyl acrylate, followed by transformations and reduction steps.
Q2: What are the typical reaction conditions for the synthesis from isobutylene oxide?
This reaction is typically carried out at elevated temperatures and pressures in an autoclave. A large molar excess of ammonia is used to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amines.
Q3: Are there any specific safety precautions I should take when working with isobutylene oxide?
Yes, isobutylene oxide is a reactive and potentially hazardous chemical. It is crucial to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction with ammonia is exothermic and should be carefully controlled.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Amination of Isobutylene Oxide
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 100 °C | 120 °C | 140 °C |
| Pressure | 10 atm | 15 atm | 20 atm |
| Ammonia:Isobutylene Oxide Molar Ratio | 10:1 | 20:1 | 30:1 |
| Reaction Time | 6 hours | 4 hours | 3 hours |
| Yield of this compound | 75% | 85% | 90% |
| Selectivity for Primary Amine | 80% | 90% | 95% |
Note: The data in this table is illustrative and may not represent optimized conditions for all scales.
Experimental Protocols
Protocol 1: Synthesis of this compound from Isobutylene Oxide
-
Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, a thermocouple, and a pressure gauge is used.
-
Charging the Reactor: The autoclave is cooled in a dry ice/acetone bath. A solution of isobutylene oxide (1.0 mol) in a suitable solvent (e.g., methanol) is added. Liquid ammonia (20.0 mol) is then carefully condensed into the reactor.
-
Reaction: The autoclave is sealed and allowed to warm to room temperature. The reaction mixture is then heated to 120 °C with stirring. The pressure will rise to approximately 15 atm. The reaction is maintained at this temperature for 4 hours.
-
Workup: After cooling the reactor to room temperature, the excess ammonia is carefully vented into a scrubber. The reaction mixture is transferred to a round-bottom flask.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Overview of the primary synthetic routes to this compound.
Technical Support Center: 3-Amino-2-methylpropan-1-ol Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 3-Amino-2-methylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a versatile building block in organic synthesis. Its primary applications include the synthesis of pharmaceuticals, such as hypolipidemic agents, and as a precursor for various biologically active molecules.[1] It is also used in the development of polymers and as an emulsifying agent.
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[2] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q3: How should this compound be properly stored?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from incompatible substances such as strong oxidizing agents and acids.
Q4: What are the expected spectral properties for this compound?
A4: Spectroscopic analysis is crucial for confirming the identity and purity of this compound. Typical chemical shifts in NMR spectroscopy are key identifiers. While specific values can vary slightly based on the solvent and other conditions, general ranges are available for ¹H and ¹³C NMR.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low reaction yield during synthesis | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Formation of side products. - Loss of product during workup. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize temperature and pressure according to established protocols. For instance, in the ammonolysis of 2-chloro-2-methyl-1-propanol, the reaction temperature can be critical. - Identify and minimize side reactions by controlling reactant stoichiometry and reaction conditions. - Ensure efficient extraction and minimize transfers during the workup procedure. |
| Presence of impurities in the final product | - Unreacted starting materials. - Formation of byproducts such as secondary or tertiary amines. - Inefficient purification. | - Use an excess of the aminating agent (e.g., ammonia) to drive the reaction to completion. - Optimize the purification method. Fractional distillation is often effective for separating this compound from impurities with different boiling points. - Characterize impurities using GC-MS or NMR to understand their origin and adjust the reaction or purification accordingly. |
| Inaccurate quantitative analysis by GC | - Improper sample preparation (e.g., derivatization issues). - Non-optimal GC parameters (e.g., column temperature, carrier gas flow rate). - Co-elution of impurities with the main peak. | - For GC analysis of amino alcohols, derivatization may be necessary to improve volatility and peak shape. Ensure the derivatization reaction goes to completion. - Optimize the GC method, including the temperature program, injection volume, and split ratio, to achieve good separation and peak shape. A typical column temperature for related compounds is in the range of 240-260°C.[3][4] - Use a column with a different stationary phase or adjust the temperature program to resolve co-eluting peaks. |
| Broad or overlapping peaks in NMR spectrum | - Presence of water or other protic impurities. - Sample degradation. - High sample concentration. | - Ensure the sample and NMR solvent (e.g., CDCl₃) are dry. Adding a small amount of D₂O can help identify exchangeable protons (OH and NH₂). - Store the compound properly and use fresh samples for analysis. - Prepare a more dilute sample for NMR analysis. |
Experimental Protocols
Synthesis of this compound via Ammonolysis of 2-Chloro-2-methyl-1-propanol
This protocol is a general guideline based on typical ammonolysis reactions for producing amino alcohols.
Materials:
-
2-Chloro-2-methyl-1-propanol
-
Concentrated aqueous ammonia (e.g., 25%) or liquid ammonia
-
Ammonolysis co-catalyst (optional, specific to patented procedures)
-
Solvent (e.g., ethanol, if required by a specific protocol)
Procedure:
-
In a suitable pressure reactor (autoclave), charge 2-chloro-2-methyl-1-propanol.
-
Add an excess of the ammonolysis agent (aqueous or liquid ammonia). The molar ratio of ammonia to the chlorohydrin is a critical parameter and should be optimized.
-
If applicable, add the ammonolysis co-catalyst.
-
Seal the reactor and heat to the desired reaction temperature (e.g., 160°C), monitoring the pressure.
-
Maintain the reaction at temperature for the specified duration (e.g., 6-30 hours), with stirring.
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any excess ammonia in a fume hood.
-
Filter the reaction mixture to remove any precipitated ammonium salts.
-
The filtrate contains the crude 2-amino-2-methyl-1-propanol.
Purification by Fractional Distillation
Procedure:
-
Assemble a fractional distillation apparatus.
-
Charge the crude this compound into the distillation flask.
-
Slowly heat the flask.
-
Collect fractions at the appropriate boiling point. The boiling point of 2-amino-2-methyl-1-propanol is approximately 102-104°C at reduced pressure (8.50-8.66 kPa).
-
Monitor the purity of the collected fractions using GC analysis.
Quantitative Analysis by Gas Chromatography (GC)
Instrumentation and Conditions (Example for a related compound):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: DB-1701 (30 m x 0.32 mm ID, 0.5 µm film thickness) or equivalent.
-
Carrier Gas: Nitrogen or Helium.
-
Temperatures:
-
Injection: Split injection is typically used.
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol). If derivatization is required, follow a validated derivatization protocol.
-
Calibration: Prepare a series of standard solutions of pure this compound of known concentrations.
-
Analysis: Inject the standard solutions and the sample solution into the GC.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of this compound in the sample.
Quantitative Data Summary
The following tables summarize typical data that may be obtained during the synthesis and analysis of this compound and related compounds.
Table 1: Synthesis Yields from Different Precursors
| Starting Material | Reaction Type | Reported Yield | Purity | Reference |
| 2-Chloro-2-methyl-1-propanol | Ammonolysis | 68.3% - 75.1% | 93% - 96% | |
| Isobutene, Chlorine, Acetonitrile | Multi-step Synthesis | ~66% (crude) | >99% (after rectification) |
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts
Note: Chemical shifts are relative to TMS (δ=0 ppm) and can vary with the solvent.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| -CH₃ | ~0.9 - 1.2 | ~20 - 30 |
| -CH- | ~1.5 - 2.0 | ~35 - 45 |
| -CH₂-N | ~2.5 - 3.0 | ~45 - 55 |
| -CH₂-O | ~3.3 - 3.7 | ~65 - 75 |
| -OH, -NH₂ | Variable (broad) | - |
Visualizations
Logical Relationship: Chemical Synthesis Pathway
The following diagram illustrates a common synthetic route to this compound, starting from isobutyraldehyde. This represents a logical workflow for its chemical preparation.
Caption: A simplified chemical synthesis pathway for this compound.
Experimental Workflow: Purification and Analysis
This diagram outlines the general workflow from a crude reaction mixture to a purified and analyzed product.
Caption: General workflow for the purification and analysis of this compound.
References
- 1. scbt.com [scbt.com]
- 2. Buy 3-Amino-2-methyl-1-(2-methylcyclopropyl)propan-1-ol [smolecule.com]
- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]
- 4. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives_Chemicalbook [chemicalbook.com]
Technical Support Center: Identification of Impurities in 3-Amino-2-methylpropan-1-ol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in 3-Amino-2-methylpropan-1-ol samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage:
-
Synthesis-Related Impurities: These are byproducts formed during the chemical synthesis. A common route to similar amino alcohols involves the reaction of a nitroalkane with an aldehyde followed by reduction. For this compound, this could involve the reaction of 2-nitropropane with formaldehyde to produce 2-methyl-3-nitro-1-propanol, which is then reduced. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual 2-nitropropane and formaldehyde.
-
Incomplete Reduction Intermediate: The direct precursor, 2-methyl-3-nitro-1-propanol, can be a significant impurity if the reduction step is not complete.
-
Side-Reaction Products: Undesired products from side reactions occurring during synthesis.
-
-
Degradation Products: this compound can degrade over time, especially when exposed to heat, light, oxygen, or reactive substances. Degradation pathways for amines can include oxidation and thermal decomposition.
-
Residual Solvents: Solvents used during the synthesis and purification process that are not completely removed.
-
Contaminants from Equipment and Reagents: Impurities introduced from manufacturing equipment, catalysts, or reagents.
Q2: What are the common analytical techniques used to identify and quantify impurities in this compound?
The most common and effective analytical techniques for impurity profiling of this compound are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. Due to the polar nature of this compound and its potential impurities, derivatization is often required to increase their volatility and improve chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally labile compounds. When coupled with a suitable detector, such as a UV detector, a fluorescence detector (after derivatization), or a mass spectrometer (LC-MS), it can effectively identify and quantify impurities.
Q3: Why is derivatization often necessary for the analysis of this compound and its impurities by GC?
This compound is a polar molecule containing both an amino (-NH2) and a hydroxyl (-OH) group. These functional groups make the compound non-volatile and prone to strong interactions with the stationary phase in a gas chromatography column, leading to poor peak shape and resolution. Derivatization replaces the active hydrogens on these functional groups with less polar moieties, thereby increasing the volatility of the analyte and improving its chromatographic behavior.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor or no peaks for the analyte and impurities. | Incomplete derivatization. | Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is dry before adding the derivatizing agent. |
| Low injection volume or concentration. | Increase the injection volume or concentrate the sample. | |
| Inappropriate GC column. | Use a column suitable for the analysis of derivatized amines. A mid-polarity column is often a good starting point. | |
| Broad or tailing peaks. | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, well-conditioned column. |
| Non-volatile residues in the sample. | Ensure proper sample cleanup before injection. | |
| Ghost peaks or baseline noise. | Contamination of the syringe, inlet, or column. | Clean the syringe and inlet. Bake out the column at a high temperature. |
| Carryover from a previous injection. | Run a blank solvent injection after a high-concentration sample. | |
| Difficulty in identifying unknown peaks. | Lack of reference standards. | If possible, synthesize or purchase potential impurities for confirmation. |
| Complex fragmentation pattern in the mass spectrum. | Use a high-resolution mass spectrometer for accurate mass determination and elemental composition analysis. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (fronting or tailing). | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For amines, a slightly basic pH is often optimal for reversed-phase chromatography. |
| Column overload. | Dilute the sample or use a column with a higher loading capacity. | |
| Variable retention times. | Fluctuations in mobile phase composition or flow rate. | Ensure the HPLC pump is working correctly and the mobile phase is well-mixed and degassed. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Low sensitivity. | Inappropriate detector wavelength. | Determine the UV maximum of the analyte and impurities. |
| For fluorescence detection, incomplete derivatization or quenching. | Optimize derivatization conditions. Ensure the mobile phase does not quench the fluorescence. | |
| Presence of unexpected peaks. | Sample degradation in the autosampler. | Keep the autosampler tray cool. Prepare fresh samples just before analysis. |
| Contamination of the mobile phase or HPLC system. | Use fresh, high-purity solvents and filter the mobile phase. Flush the system thoroughly. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound with Derivatization
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
1. Sample Preparation and Derivatization: a. Accurately weigh approximately 10 mg of the this compound sample into a vial. b. Add 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample. c. Add 100 µL of a silylating derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)). d. Cap the vial tightly and heat at 70°C for 30 minutes. e. Cool the vial to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Protocol 2: HPLC Analysis of this compound with Pre-column Derivatization and Fluorescence Detection
This protocol is adapted from methods for similar amino alcohols and may require optimization.[1]
1. Reagent and Sample Preparation: a. Derivatization Reagent: Prepare a solution of fluorescamine in acetone (e.g., 0.5 mg/mL). b. Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0. c. Sample Solution: Accurately prepare a solution of the this compound sample in the mobile phase diluent.
2. Derivatization Procedure: a. In an autosampler vial, mix 100 µL of the sample solution with 400 µL of the borate buffer. b. Add 500 µL of the fluorescamine solution and vortex immediately for 30 seconds. c. Allow the reaction to proceed for 5 minutes at room temperature before injection.
3. HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 20% B, increase to 80% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 390 nm, Emission: 475 nm |
Visualizations
Caption: Experimental workflow for the identification of impurities.
Caption: Troubleshooting logic for abnormal HPLC peak shapes.
References
Technical Support Center: Scaling Up 3-Amino-2-methylpropan-1-ol Synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Amino-2-methylpropan-1-ol from laboratory to pilot plant scale. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most industrially viable and frequently described route is a two-step process. It begins with a Henry (nitroaldol) reaction between isobutyraldehyde and nitromethane to form the intermediate, 3-nitro-2-methylpropan-1-ol. This intermediate is then reduced to the final product, this compound, typically via catalytic hydrogenation.[1][2][3][4] This route utilizes readily available and cost-effective starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of the Henry reaction (Step 1)?
A2: When scaling up the Henry reaction, careful control of the following parameters is crucial:
-
Temperature: This reaction is exothermic. Inadequate heat removal at a larger scale can lead to runaway reactions and the formation of byproducts.
-
Rate of Addition: Slow, controlled addition of the reactants is necessary to manage the exotherm.
-
Mixing: Efficient agitation is critical to ensure homogeneity and effective heat transfer, especially in larger reactors.
-
pH/Catalyst Concentration: The concentration of the base catalyst needs to be carefully controlled to balance reaction rate with the formation of side products.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety considerations include:
-
Handling of Nitromethane: Nitromethane is a flammable and potentially explosive chemical. All handling should be done in a well-ventilated area, and appropriate grounding and bonding procedures should be in place to prevent static discharge.
-
Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion hazard. The pilot plant must be equipped with appropriately rated reactors, proper ventilation, and hydrogen detection systems. The palladium on carbon (Pd/C) catalyst can be pyrophoric and must be handled with care, especially when exposed to air after the reaction.[1]
-
Exothermic Reactions: Both the Henry reaction and the hydrogenation are exothermic and require robust cooling systems and emergency procedures to manage any potential thermal runaways.
Q4: What are the common impurities I should expect and how can they be minimized?
A4: Common impurities can arise from both steps of the synthesis:
-
From the Henry Reaction:
-
Unreacted Isobutyraldehyde and Nitromethane: Can be minimized by optimizing reaction stoichiometry and conditions.
-
Dehydration Product (2-methyl-3-nitropropene): Formation is favored by higher temperatures and stronger bases. Using milder conditions can reduce this impurity.
-
Cannizzaro and Aldol Products: Isobutyraldehyde can undergo self-condensation (aldol) or disproportionation (Cannizzaro) under basic conditions.[5] Careful control of temperature and catalyst addition can mitigate these side reactions.
-
-
From the Hydrogenation Step:
-
Unreacted 3-nitro-2-methylpropan-1-ol: Incomplete reduction can be addressed by optimizing catalyst loading, hydrogen pressure, and reaction time.
-
Over-reduction Products: While less common for this substrate, monitoring is still necessary.
-
Byproducts from Catalyst Decomposition: Dependent on the catalyst and conditions used.
-
Q5: What purification methods are suitable for this compound at a pilot plant scale?
A5: At the pilot plant scale, fractional distillation under reduced pressure is the most common and effective method for purifying this compound. Given its boiling point, vacuum distillation is necessary to prevent decomposition at higher temperatures. Other potential purification techniques for amino alcohols include crystallization of salts or the formation of Schiff bases to remove certain impurities, followed by hydrolysis to regenerate the purified amino alcohol.[6][7]
Troubleshooting Guides
Problem 1: Low Yield in Henry (Nitroaldol) Reaction (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient catalyst activity or amount. | Verify the quality and quantity of the base catalyst. Consider a fresh batch or a slight increase in catalyst loading. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring the exotherm. | |
| Poor mixing in the reactor. | Increase the agitation speed to ensure proper mixing of the reactants. | |
| Formation of significant byproducts | Reaction temperature is too high, leading to dehydration. | Implement a more efficient cooling system or reduce the rate of reactant addition to better control the temperature. |
| Base catalyst is too strong or concentrated. | Consider using a milder base or a lower concentration to minimize side reactions like the Cannizzaro or aldol condensations.[5] | |
| Reaction is reversible. | Consider strategies to drive the reaction forward, such as removing water if it is formed as a byproduct of dehydration. |
Problem 2: Incomplete Hydrogenation or Catalyst Deactivation (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls before completion | Catalyst poisoning. | Ensure starting materials and solvent are free from impurities like sulfur or halides that can poison the catalyst. |
| Insufficient hydrogen pressure. | Check for leaks in the hydrogenation system and ensure the hydrogen pressure is maintained at the target level. | |
| Catalyst deactivation due to sintering or fouling. | Consider a fresh batch of catalyst. If reusing catalyst, ensure proper regeneration procedures are followed. | |
| Low product purity | Presence of impurities from the Henry reaction. | Purify the 3-nitro-2-methylpropan-1-ol intermediate before hydrogenation to remove byproducts that may interfere with the reduction. |
| Side reactions during hydrogenation. | Optimize reaction conditions (temperature, pressure) to favor the desired reduction pathway. |
Data Presentation
Table 1: Comparison of Typical Reaction Conditions - Lab vs. Pilot Plant
| Parameter | Laboratory Scale (Illustrative) | Pilot Plant Scale (Illustrative) |
| Henry Reaction (Step 1) | ||
| Isobutyraldehyde | 1.0 mol | 100 kg |
| Nitromethane | 1.2 mol | 135 kg |
| Catalyst (e.g., NaOH) | 0.1 mol | 5.5 kg |
| Solvent (e.g., Methanol) | 500 mL | 500 L |
| Temperature | 20-30 °C | 25-35 °C (with active cooling) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Hydrogenation (Step 2) | ||
| 3-nitro-2-methylpropan-1-ol | 0.8 mol | 100 kg |
| Catalyst (e.g., 5% Pd/C) | 1-2 mol% | 1.5-3 kg |
| Solvent (e.g., Ethanol) | 400 mL | 400 L |
| Hydrogen Pressure | 50-100 psi | 100-150 psi |
| Temperature | 25-40 °C | 30-50 °C |
| Reaction Time | 8-12 hours | 12-16 hours |
Table 2: Typical Impurity Profile
| Impurity | Source | Typical Level (Post-synthesis, pre-purification) | Control Method |
| 2-methyl-3-nitropropene | Dehydration in Henry reaction | < 2% | Lower reaction temperature, milder base |
| Unreacted 3-nitro-2-methylpropan-1-ol | Incomplete hydrogenation | < 1% | Optimize hydrogenation conditions |
| Di-(3-hydroxy-2-methylpropyl)amine | Side reaction during hydrogenation | < 0.5% | Optimize reaction conditions |
Experimental Protocols
Laboratory Scale Synthesis of 3-nitro-2-methylpropan-1-ol (Henry Reaction)
-
Materials:
-
Isobutyraldehyde (72.11 g, 1.0 mol)
-
Nitromethane (73.26 g, 1.2 mol)
-
Sodium Hydroxide (4.0 g, 0.1 mol)
-
Methanol (500 mL)
-
Ice bath
-
-
Procedure:
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve sodium hydroxide in 100 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add the remaining 400 mL of methanol to the flask.
-
In the dropping funnel, prepare a mixture of isobutyraldehyde and nitromethane.
-
Add the isobutyraldehyde-nitromethane mixture dropwise to the cooled methanolic NaOH solution over 2-3 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, neutralize the mixture with acetic acid.
-
Remove the methanol under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 3-nitro-2-methylpropan-1-ol.
-
Pilot Plant Scale Catalytic Hydrogenation of 3-nitro-2-methylpropan-1-ol
-
Equipment:
-
1000 L stainless steel hydrogenation reactor
-
Hydrogen supply with pressure regulation
-
Catalyst filtration system
-
-
Materials:
-
Crude 3-nitro-2-methylpropan-1-ol (100 kg)
-
5% Palladium on Carbon (50% wet, 2.0 kg)
-
Ethanol (400 L)
-
-
Procedure:
-
Charge the reactor with the crude 3-nitro-2-methylpropan-1-ol and ethanol.
-
Inert the reactor by purging with nitrogen several times.
-
Carefully add the wet 5% Pd/C catalyst to the reactor under a nitrogen blanket.
-
Seal the reactor and perform a final nitrogen purge.
-
Pressurize the reactor with hydrogen to 100-150 psi.
-
Start agitation and heat the reactor to 30-40 °C.
-
Monitor the reaction progress by observing the hydrogen uptake and by in-process sampling and analysis (e.g., GC or HPLC).
-
Once the hydrogen uptake ceases and the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst should be kept wet to prevent ignition.[1]
-
The filtrate containing the crude this compound is ready for purification.
-
Mandatory Visualizations
Caption: Synthesis pathway for this compound.
Caption: General experimental workflow for scale-up.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 7. A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol (2001) | Distaso Carlo | 3 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to Sterically Hindered Amines for CO2 Capture: 2-Amino-2-methyl-1-propanol vs. 3-Amino-2-methylpropan-1-ol
An objective analysis of 2-Amino-2-methyl-1-propanol (AMP), a widely studied solvent for post-combustion CO2 capture, and a theoretical exploration of its isomer, 3-Amino-2-methylpropan-1-ol. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of AMP's performance, supported by experimental data, alongside a discussion of the potential attributes of its lesser-studied counterpart.
The escalating concentration of atmospheric carbon dioxide (CO2) has necessitated the development of efficient and cost-effective carbon capture technologies. Chemical absorption using amine-based solvents is a mature and widely deployed method for post-combustion CO2 capture. Among the various amines investigated, sterically hindered amines have garnered significant attention due to their potential for high CO2 loading capacity and reduced regeneration energy requirements.
This guide focuses on 2-Amino-2-methyl-1-propanol (AMP), a prominent sterically hindered primary amine that has been extensively studied as a potential alternative to the benchmark solvent, monoethanolamine (MEA). While a wealth of experimental data exists for AMP, its isomer, this compound, remains largely unexplored in the context of CO2 capture. This guide, therefore, presents a detailed, data-driven analysis of AMP's performance and offers a theoretical comparison with this compound based on their structural differences.
Chemical Structures and Properties
The structural difference between the two isomers lies in the position of the amino group relative to the hydroxyl group and the methyl substituent. In 2-Amino-2-methyl-1-propanol, the amino group and a methyl group are attached to the same carbon atom (C2), which is also bonded to the carbon bearing the hydroxyl group (C1). This arrangement results in significant steric hindrance around the amino group. In contrast, this compound has the amino group on the terminal carbon (C3), which is less sterically congested.
Performance Comparison in CO2 Capture
Due to the lack of experimental data for this compound in CO2 capture applications, this section will primarily focus on the performance of 2-Amino-2-methyl-1-propanol (AMP), with a theoretical discussion on how the structural differences in its isomer might influence its behavior.
CO2 Absorption Capacity
AMP is known for its high theoretical CO2 loading capacity, approaching 1 mol of CO2 per mole of amine. This is a significant advantage over conventional primary amines like MEA, which have a theoretical capacity of 0.5 mol CO2/mol amine. The steric hindrance in AMP hinders the formation of stable carbamates, favoring the formation of bicarbonates, which leads to the higher loading capacity.[1]
Table 1: CO2 Absorption Capacity of 2-Amino-2-methyl-1-propanol (AMP)
| Amine Concentration (wt%) | Temperature (°C) | Pressure (bar) | CO2 Loading (mol CO2/mol amine) | Reference |
| 20 | 40 | 1 | 0.65 | [2] |
| 20 | 80 | 1 | 0.195 | [2] |
| 17.7 | 40 | ~0.1 | ~0.7 | [1] |
| 17.7 | 40 | >1 | >1.0 | [1] |
Theoretical Considerations for this compound: The amino group in this compound is less sterically hindered than in AMP. This might lead to the formation of more stable carbamates, potentially resulting in a lower CO2 loading capacity, closer to that of unhindered primary amines (around 0.5 mol CO2/mol amine).
Absorption Kinetics
A known drawback of AMP is its slower reaction kinetics with CO2 compared to MEA.[3] This is attributed to the steric hindrance around the nitrogen atom, which impedes the direct reaction with CO2. To counteract this, AMP is often used in blends with promoters like piperazine (PZ) to enhance the absorption rate.
Table 2: Reaction Kinetics of 2-Amino-2-methyl-1-propanol (AMP) with CO2
| Amine Concentration | Temperature (K) | Second-Order Rate Constant (m³/kmol·s) | Reference |
| 0.5 - 2.4 kmol/m³ | 303.15 - 323.15 | Varies with concentration and temperature | [4] |
| Aqueous Solution | 298 - 318 | Modeled using zwitterion mechanism | [5] |
Theoretical Considerations for this compound: With a less hindered amino group, this compound would be expected to exhibit faster reaction kinetics with CO2 compared to AMP. The reaction rate might be more comparable to that of other linear primary amines.
Regeneration Energy
A significant advantage of AMP is its lower heat of absorption and, consequently, lower regeneration energy compared to MEA.[3][6] The unstable carbamate formed by AMP readily hydrolyzes to bicarbonate, which requires less energy to break the bond and release CO2 during the stripping process.[7]
Table 3: Regeneration Performance of 2-Amino-2-methyl-1-propanol (AMP)
| Parameter | Value | Conditions | Reference |
| Regeneration Efficiency | 98.3% | 383 K | [7][8] |
| Heat of Reaction | 9.30 kJ/mol | In 1-pentanol solution with PZ | [9] |
| Reboiler Duty (vs. MEA) | 25.6% lower | NGCC power plant simulation | [10][11] |
Theoretical Considerations for this compound: If this compound forms more stable carbamates, it would likely have a higher heat of absorption and consequently require more energy for regeneration compared to AMP. The regeneration energy might be in a range similar to that of unhindered primary amines.
Thermal and Oxidative Stability
AMP generally exhibits good thermal and oxidative stability.[10][12] However, like all amines, it is susceptible to degradation under the harsh conditions of a CO2 capture plant, leading to solvent loss and the formation of corrosive byproducts.[5] Common degradation products include 4,4-dimethyl-2-oxazolidinone (DMOZD) from thermal degradation and various organic acids and aldehydes from oxidative degradation.[3][5]
Table 4: Degradation Products of 2-Amino-2-methyl-1-propanol (AMP)
| Degradation Type | Major Products | Reference |
| Thermal | 4,4-dimethyl-2-oxazolidinone (DMOZD), 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol (AMPAMP) | [5] |
| Oxidative | Formic acid, 1-piperazinecarboxaldehyde (in blends with PZ), N-(2-hydroxy-1,1-dimethylethyl)glycine | [5] |
Theoretical Considerations for this compound: The degradation pathways of this compound are unknown due to the lack of studies. However, its different chemical structure would likely lead to a different profile of degradation products compared to AMP.
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of amine performance in CO2 capture. Below are summaries of typical protocols for key experiments.
CO2 Absorption Capacity Measurement
A common method for determining CO2 loading is the vapor-liquid equilibrium (VLE) experiment.
Regeneration Energy Determination
The regeneration energy is typically estimated by measuring the heat of absorption, sensible heat, and heat of vaporization.[13] Calorimetric methods, such as using a differential scanning calorimeter (DSC) or a reaction calorimeter, are employed to measure the heat of absorption.[13]
Absorption Kinetics Measurement
The kinetics of the CO2-amine reaction can be studied using various techniques, such as a wetted-wall column or a stirred-cell reactor.[14] These methods allow for the determination of the reaction rate constant under controlled conditions.
Thermal and Oxidative Degradation Testing
Degradation studies are typically conducted in high-pressure, stirred reactors. For thermal degradation, the amine solution is heated in the presence of CO2. For oxidative degradation, a mixture of CO2 and oxygen is used. The degradation is monitored by analyzing the amine concentration and identifying degradation products over time using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[15][16]
Conclusion
2-Amino-2-methyl-1-propanol (AMP) presents a compelling profile for CO2 capture, primarily due to its high CO2 loading capacity and lower regeneration energy requirements compared to benchmark amines like MEA. Its main drawback is its slower reaction kinetics, which can be mitigated by using it in blended solvent formulations.
While there is a significant body of research on AMP, its isomer, this compound, remains a scientifically unexplored candidate for this application. Based on a theoretical analysis of its chemical structure, it is hypothesized that this compound might exhibit faster absorption kinetics but a lower CO2 loading capacity and higher regeneration energy compared to AMP. Experimental investigation is necessary to validate these hypotheses and to fully assess the potential of this compound as a CO2 capture solvent. Further research into this and other novel amine structures is crucial for the development of more efficient and cost-effective carbon capture technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Item - First-Principles Assessment of Anomalous Thermal Degradation of Aqueous 2âAmino-2-methyl-1-propanol for CO2 Capture - American Chemical Society - Figshare [acs.figshare.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cetjournal.it [cetjournal.it]
- 11. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Determination of the regeneration energy of direct air capture solvents/sorbents using calorimetric methods... | ORNL [ornl.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Substituted Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Substituted amino alcohols are a critical structural motif in a vast array of pharmaceuticals, chiral auxiliaries, and biologically active molecules. The precise stereochemical arrangement of the amino and hydroxyl groups is often paramount to their function, making the development of efficient and selective synthetic methodologies a cornerstone of modern organic chemistry. This guide provides an objective comparison of four prevalent methods for the synthesis of substituted amino alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
At a Glance: Comparison of Synthesis Methods
| Method | Key Features | Typical Yields | Enantio-/Regio-selectivity | Advantages | Disadvantages |
| Ring-Opening of Epoxides with Amines | Versatile, direct C-N bond formation. | 70-98%[1][2] | High regioselectivity, can be made highly enantioselective with chiral catalysts. | Readily available starting materials, straightforward procedure.[1][3] | Unsymmetrical epoxides can lead to regioselectivity issues without proper catalyst control. |
| Sharpless Asymmetric Aminohydroxylation | syn-selective addition of amino and hydroxyl groups across a double bond. | 60-95%[2][4] | Excellent enantioselectivity (often >95% ee).[2][5] | Highly predictable stereochemical outcome, direct conversion of alkenes.[6][7] | Use of toxic and expensive osmium catalyst, regioselectivity can be an issue for some substrates.[8] |
| Reduction of α-Amino Ketones/Acids | Classic and reliable method utilizing common reducing agents. | >95% (for acids) | Dependent on the stereochemistry of the starting material or chiral reducing agents. | High yields, readily available starting materials (amino acids).[5][9] | Requires a pre-existing chiral center or a stoichiometric chiral reducing agent for stereocontrol. |
| Grignard Reaction with N-Protected Amino Esters/Aldehydes | Forms a new C-C bond, allowing for significant structural diversification. | Good to excellent yields.[4][10] | Stereoselectivity is dependent on the chiral auxiliary or substrate control. | Excellent for creating sterically hindered and structurally complex amino alcohols. | Requires protection of the amine, Grignard reagents are sensitive to moisture and protic functional groups.[11] |
In-Depth Analysis of Synthesis Methods
Ring-Opening of Epoxides with Amines
This method stands out as one of the most direct and atom-economical routes to β-amino alcohols.[1] The reaction involves the nucleophilic attack of an amine on an epoxide ring, leading to its opening and the formation of the desired product. The regioselectivity of the attack on unsymmetrical epoxides is a key consideration and can be controlled by the choice of catalyst and reaction conditions.[8]
Experimental Protocol: Synthesis of 2-(phenylamino)-2-phenylethanol
-
Materials: Styrene oxide (1 mmol), aniline (1 mmol), silica-bonded S-sulfonic acid (SBSSA) (100 mg, 3.4 mol%).
-
Procedure:
-
To a magnetically stirred mixture of styrene oxide and aniline, add the SBSSA catalyst.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane (CH₂Cl₂) and filter to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired β-amino alcohol.[6]
-
Logical Workflow for Epoxide Ring-Opening
Caption: Workflow for the synthesis of amino alcohols via epoxide ring-opening.
Sharpless Asymmetric Aminohydroxylation
Developed by K. Barry Sharpless, this powerful method enables the enantioselective synthesis of vicinal amino alcohols from alkenes.[7][12] The reaction utilizes a chiral osmium catalyst in the presence of a nitrogen source to deliver the amino and hydroxyl groups in a concerted, syn-selective manner.[6][8] The choice of the chiral ligand, derived from dihydroquinine or dihydroquinidine, dictates the stereochemical outcome of the product.[7]
Experimental Protocol: Asymmetric Aminohydroxylation of a Generic Alkene
-
Materials: Alkene (1 mmol), N-sodio-N-chloro-p-toluenesulfonamide (Chloramine-T) (3 mmol), potassium osmate(VI) dihydrate (0.04 mmol), chiral ligand (e.g., (DHQ)₂PHAL) (0.05 mmol), tert-butanol, and water.
-
Procedure:
-
In a reaction vessel, dissolve the alkene and the chiral ligand in a 1:1 mixture of tert-butanol and water.
-
Add Chloramine-T to the solution.
-
Add the potassium osmate(VI) dihydrate catalyst to initiate the reaction.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Catalytic Cycle of Sharpless Asymmetric Aminohydroxylation
Caption: Catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.
Reduction of α-Amino Ketones and α-Amino Acids
The reduction of the carbonyl group in α-amino ketones or the carboxylic acid group in α-amino acids is a fundamental and widely used method for preparing amino alcohols.[13] Readily available and optically pure α-amino acids from the chiral pool serve as excellent starting materials, allowing for the synthesis of enantiomerically pure amino alcohols with retention of configuration.[9] Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[14]
Experimental Protocol: Reduction of an N-Protected α-Amino Acid
-
Materials: N-protected α-amino acid (1 mmol), 1,1'-carbonyldiimidazole (CDI) (1.3 mmol), tetrahydrofuran (THF), sodium borohydride (NaBH₄) (5 mmol), water.
-
Procedure:
-
Dissolve the N-protected α-amino acid in THF at room temperature.
-
Add CDI and stir the solution.
-
In a separate flask, dissolve NaBH₄ in water and cool to 0°C.
-
Slowly add the NaBH₄ solution to the activated amino acid solution at 0°C.
-
Stir the reaction mixture for 30 minutes.
-
Acidify the solution and extract the product with ethyl acetate.
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude amino alcohol.[15]
-
Reaction Pathway for Amino Acid Reduction
Caption: General pathway for the reduction of an α-amino acid to an amino alcohol.
Grignard Reaction with N-Protected Amino Esters
The addition of organometallic reagents, such as Grignard reagents, to N-protected amino esters or aldehydes is a powerful tool for constructing carbon-carbon bonds and synthesizing highly substituted amino alcohols.[16] This method allows for the introduction of a wide variety of alkyl, aryl, or vinyl groups. A key requirement is the protection of the acidic proton of the amino group to prevent it from reacting with the basic Grignard reagent.[11]
Experimental Protocol: Synthesis of a Tertiary Amino Alcohol via Grignard Reaction
-
Materials: N-protected amino ester (1 equiv), anhydrous diethyl ether or THF, Grignard reagent (2 equiv), saturated aqueous ammonium chloride.
-
Procedure:
-
Dissolve the N-protected amino ester in anhydrous diethyl ether or THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent dropwise to the cooled solution.
-
Stir the reaction mixture at -78°C for 1-3 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography.[1]
-
Workflow for Grignard Synthesis of Amino Alcohols
References
- 1. benchchem.com [benchchem.com]
- 2. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 7. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 9. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 10. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benthamopen.com [benthamopen.com]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
A Comparative Guide to Analytical Methods for the Quantification of 3-Amino-2-methylpropan-1-ol
For researchers, scientists, and drug development professionals, the accurate quantification of 3-Amino-2-methylpropan-1-ol is crucial for quality control, formulation development, and stability testing. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.
Method Comparison
The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). More advanced methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer superior sensitivity and specificity.
Data Presentation
The following table summarizes the key performance parameters for HPLC-UV, GC-FID, and LC-MS/MS methods for the quantification of this compound. Please note that while the HPLC-UV data is based on a partially validated method for the analyte, the GC-FID and LC-MS/MS parameters are representative of methods for structurally similar amino alcohols due to the limited availability of fully validated methods for this specific compound.
| Parameter | HPLC-UV | GC-FID (with derivatization) | LC-MS/MS |
| Principle | UV absorbance after derivatization | Flame Ionization Detection | Mass Spectrometry |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | ~1 ng/injection | 1-10 µg/mL | < 1 ng/mL |
| Limit of Quantification (LOQ) | ~3 ng/injection | 5-30 µg/mL | < 5 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Sample Preparation | Derivatization may be required | Derivatization is typically required | Simple dilution may be sufficient |
| Analysis Time | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Selectivity | Moderate | Moderate to Good | Excellent |
| Instrumentation Cost | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are representative protocols for HPLC-UV, GC-FID, and LC-MS/MS analysis of this compound.
HPLC-UV Method (Based on OSHA Method for a structural isomer)
This method involves the derivatization of the amino alcohol with 1-naphthylisothiocyanate (NITC) to form a UV-active derivative.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in dimethylformamide (DMF).
-
To an aliquot of the sample solution, add a solution of NITC in DMF.
-
Vortex the mixture and allow it to react at room temperature for at least 30 minutes.
-
Dilute the derivatized solution to a suitable concentration with the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
3. Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area of the derivative against the concentration of this compound standards.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at three different concentration levels.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of low-concentration standards.
GC-FID Method (Representative Protocol)
Due to the low volatility of this compound, derivatization is necessary for GC analysis. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.
1. Sample Preparation (Derivatization):
-
Accurately weigh a sample containing this compound into a vial.
-
Add a suitable solvent (e.g., pyridine or acetonitrile) and the silylating agent (BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70-80 °C for 30-60 minutes.
-
Cool the vial to room temperature before injection.
2. Chromatographic Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection).
3. Validation Parameters:
-
Validation would be performed similarly to the HPLC method, assessing linearity, accuracy, precision, LOD, and LOQ.
LC-MS/MS Method (Conceptual Protocol)
This technique offers high sensitivity and selectivity and may not require derivatization.
1. Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., a mixture of water and methanol with 0.1% formic acid).
-
Filter the sample solution through a 0.22 µm syringe filter.
2. LC-MS/MS Conditions:
-
LC System:
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to achieve separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound.
-
3. Validation Parameters:
-
Validation would follow established guidelines for bioanalytical method validation, including assessments of selectivity, matrix effects, linearity, accuracy, precision, and stability.
Mandatory Visualization
The following diagrams illustrate a general workflow for analytical method validation and a logical relationship for selecting an appropriate analytical method.
Caption: A general workflow for analytical method validation.
Caption: Logical flow for selecting an analytical method.
A Comparative Analysis of 3-Amino-2-methylpropan-1-ol as a Biological Buffer
In the landscape of biological research, the selection of an appropriate buffer is paramount to maintaining stable experimental conditions and ensuring the integrity of results. While standard buffers such as Tris, HEPES, and MOPS are widely utilized, the unique properties of other buffering agents can offer distinct advantages in specific applications. This guide provides a comparative study of 3-Amino-2-methylpropan-1-ol (AMP), a primary amine buffer, evaluating its performance characteristics against these commonly used alternatives.
Physicochemical Properties: A Tabular Comparison
The fundamental properties of a buffer dictate its suitability for a given experimental setup. Key parameters include the pKa (the pH at which the buffer has its maximum buffering capacity), the useful pH range, and the temperature sensitivity of the pKa (ΔpKa/°C). A summary of these properties for this compound and other common biological buffers is presented below.
| Buffer | pKa (at 25°C) | Useful pH Range | ΔpKa/°C | Molecular Weight ( g/mol ) |
| This compound (AMP) | 9.7 | 8.7 - 10.4[1] | -0.032[2] | 89.14[1] |
| Tris | 8.1 | 7.1 - 9.1 | -0.028 | 121.14 |
| HEPES | 7.5 | 6.8 - 8.2[3] | -0.014[4] | 238.31 |
| MOPS | 7.2 | 6.5 - 7.9[5][6] | -0.013[5][6] | 209.26 |
Performance Characteristics
Buffering Capacity
Temperature Effects on pH
The pH of a buffer solution can be significantly influenced by temperature. The temperature coefficient (ΔpKa/°C) indicates the change in pKa for each degree Celsius change in temperature. This compound has a ΔpKa/°C of -0.032, which is comparable to that of Tris (-0.028).[2] This indicates that the pH of both AMP and Tris buffers will decrease as the temperature increases. In contrast, HEPES (-0.014) and MOPS (-0.013) exhibit lower temperature sensitivity, making them more suitable for experiments where temperature stability is critical.[4][5][6]
Compatibility with Biological Assays
A crucial consideration in buffer selection is its compatibility with downstream applications, particularly protein quantification assays.
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie dye to proteins. Buffers containing primary amines can potentially interfere with this assay. Given that this compound is a primary amine, it is advisable to test for interference at the intended working concentration.
-
BCA Assay: The bicinchoninic acid (BCA) assay is based on the reduction of Cu²⁺ to Cu⁺ by protein, followed by the chelation of Cu⁺ by BCA. Substances that can reduce copper ions or chelate them can interfere with this assay. While specific data on the interference of this compound is not available, its chemical structure does not immediately suggest strong reducing or chelating properties at typical buffer concentrations. However, empirical testing is always recommended.
Experimental Protocols
Determination of Buffering Capacity
A standard method for determining and comparing the buffering capacity of different solutions is through acid-base titration.
Objective: To determine and compare the buffering capacity of this compound, Tris, HEPES, and MOPS.
Materials:
-
0.1 M solutions of this compound, Tris, HEPES, and MOPS, adjusted to their respective pKa values.
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Burettes
-
Stir plate and stir bars
-
Beakers
Procedure:
-
Place 100 mL of the 0.1 M this compound buffer solution in a beaker with a stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titrate the buffer solution with 0.1 M HCl, adding 1 mL increments. Record the pH after each addition until the pH drops by at least two units.
-
Repeat the titration with a fresh 100 mL of the this compound buffer solution using 0.1 M NaOH, recording the pH after each 1 mL addition until the pH increases by at least two units.
-
Repeat steps 1-4 for the Tris, HEPES, and MOPS buffer solutions.
-
Plot the pH versus the volume of acid or base added for each buffer. The buffering capacity is represented by the flat region of the titration curve, where the pH changes minimally with the addition of acid or base. A flatter curve indicates a higher buffering capacity.
Protocol for Testing Buffer Interference in Protein Assays
Objective: To assess the compatibility of this compound with the Bradford and BCA protein assays.
Materials:
-
This compound buffer at various concentrations (e.g., 25 mM, 50 mM, 100 mM).
-
Bradford assay reagent.
-
BCA assay reagents.
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL).
-
Spectrophotometer and cuvettes or microplate reader.
Procedure:
-
Prepare a BSA standard curve in a compatible buffer (e.g., phosphate-buffered saline) according to the manufacturer's protocol for both the Bradford and BCA assays. This will serve as the control.
-
Prepare a BSA standard curve in each concentration of the this compound buffer.
-
Prepare "buffer blank" samples containing only the this compound buffers at each concentration (without BSA).
-
Perform the Bradford and BCA assays on all standard curves and blank samples according to the manufacturer's instructions.
-
Analyze the results:
-
Compare the absorbance of the "buffer blank" samples to the blank of the control curve. A significant absorbance in the buffer blank indicates direct interference with the assay reagents.
-
Compare the slope and linearity of the standard curves prepared in the this compound buffers to the control curve. A significant change in the slope or a loss of linearity indicates that the buffer interferes with the protein-assay reaction.
-
Signaling Pathway Consideration: A Case for Alkaline Buffers
In cellular signaling pathways, the activity of specific enzymes is often highly pH-dependent. For instance, alkaline phosphatases, a group of enzymes that remove phosphate groups from various molecules, exhibit optimal activity at an alkaline pH. The use of a buffer with a high pKa, such as this compound, can be critical for studying the role of these enzymes in signaling cascades.
References
A Comparative Guide to the Efficacy of Chiral Amino Alcohols in Asymmetric Catalysis, with a Focus on 3-Amino-2-methylpropan-1-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate chiral ligand is a cornerstone in the development of enantioselective catalytic reactions, which are critical in modern synthetic chemistry and drug development. Among the various classes of chiral ligands, amino alcohols have established themselves as privileged structures due to their facile synthesis, stability, and effectiveness in a wide array of asymmetric transformations. This guide provides a comparative overview of the efficacy of chiral amino alcohols in the context of a benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde.
Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a classic carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. The performance of the chiral amino alcohol ligand is paramount in achieving high yield and enantioselectivity. The table below summarizes the performance of several well-known chiral amino alcohol ligands in the addition of diethylzinc to benzaldehyde. This data serves as a benchmark for evaluating the potential efficacy of 3-Amino-2-methylpropan-1-ol or its derivatives.
Table 1: Performance of Selected Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand | Structure | Yield (%) | Enantiomeric Excess (ee, %) | Configuration of Major Enantiomer |
| (-)-DAIB (3-exo-(Dimethylamino)isoborneol) | [Image of (-)-DAIB structure] | >95 | 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | [Image of (1R,2S)-(-)-N-Methylephedrine structure] | 85 | 90 | (R) |
| (S)-Diphenyl(pyrrolidin-2-yl)methanol (DPP) | [Image of (S)-Diphenyl(pyrrolidin-2-yl)methanol structure] | 99 | 97 | (S) |
| Chiral Amino Alcohol 13a[1] | [Image of Chiral Amino Alcohol 13a structure] | nearly quantitative | 95 | Not Specified |
Note: The data presented is compiled from various literature sources for comparative purposes. Reaction conditions, such as temperature, solvent, and catalyst loading, may vary between studies and can significantly influence the outcome.
Experimental Protocols
A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is provided below. This protocol can be adapted for the evaluation of new ligands, such as this compound.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the chiral amino alcohol ligand (0.05-0.1 mmol) is dissolved in anhydrous toluene (5 mL).
-
Formation of the Zinc-Alkoxide Complex: The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Aldehyde Addition: Benzaldehyde (2.0 mmol) is then added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: The mixture is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral secondary alcohol.
-
Analysis: The yield of the purified product is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Catalytic Cycle and Mechanism
The proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol, is depicted below. This mechanism, originally proposed by Noyori and colleagues, involves the formation of a dimeric zinc complex.
Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
The catalytic cycle begins with the reaction of the chiral amino alcohol with diethylzinc to form a chiral zinc-alkoxide. This species is believed to exist as a dimer, which then coordinates with the aldehyde. The ethyl group is transferred from one zinc atom to the aldehyde carbon through a six-membered, chair-like transition state. The chirality of the ligand dictates the facial selectivity of the addition, leading to the preferential formation of one enantiomer of the product alcohol. After hydrolysis, the chiral alcohol is released, and the catalyst is regenerated.
Conclusion
Chiral amino alcohols are a versatile and highly effective class of ligands for asymmetric catalysis. While specific performance data for this compound is not prominently featured in the surveyed literature for benchmark reactions, the established success of structurally similar ligands suggests its potential as a valuable chiral auxiliary. The provided comparative data and experimental protocol offer a solid foundation for researchers to evaluate its efficacy in reactions such as the enantioselective addition of diethylzinc to aldehydes. Further experimental investigation is warranted to fully elucidate the catalytic capabilities of this compound and its derivatives.
References
Performance of Amino Alcohols in Chiral Resolutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Principle of Chiral Resolution by Diastereomeric Salt Formation
The most common method for chiral resolution using amino alcohols involves the formation of diastereomeric salts. A racemic mixture of a chiral acid is reacted with an enantiomerically pure chiral amino alcohol (the resolving agent). This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. This difference in solubility allows for the separation of the diastereomers through fractional crystallization. Once separated, the individual diastereomers can be treated with an acid or base to regenerate the enantiomerically pure acid and recover the resolving agent.
Diagram of the Chiral Resolution Process
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Comparative Performance of Amino Alcohol Resolving Agents
While specific data for 3-Amino-2-methylpropan-1-ol is unavailable, the performance of other amino alcohols in resolving common racemic acids provides valuable benchmarks.
Resolution of Mandelic Acid
Mandelic acid is a common substrate for testing the efficacy of new resolving agents.
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (1R,2S)-(-)-Ephedrine | (±)-Mandelic Acid | Ethanol | High (qualitative) | >95% | [1] |
| (1R,2S)-2-amino-1,2-diphenylethanol | (±)-Mandelic Acid | Various Alcohols | Varies with solvent | High (qualitative) | [2] |
| L-Proline | (±)-Mandelic Acid | Not specified | Not specified | Stoichiometry dependent | [3] |
Experimental Protocol: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine [1]
-
Salt Formation: Dissolve (±)-mandelic acid in ethanol. Add an equimolar amount of (1R,2S)-(-)-ephedrine.
-
Crystallization: Allow the solution to stand at room temperature for the diastereomeric salt to crystallize.
-
Isolation: Collect the crystals by vacuum filtration.
-
Recrystallization: Recrystallize the diastereomeric salt from ethanol to improve purity.
-
Liberation of Mandelic Acid: Dissolve the purified salt in water and acidify with hydrochloric acid to precipitate the resolved mandelic acid.
-
Isolation of Pure Enantiomer: Collect the enantiomerically enriched mandelic acid by filtration.
Resolution of Ibuprofen
Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is the active form.
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| (S)-(-)-α-Phenylethylamine | (±)-Ibuprofen | Aqueous | Not specified | Not specified | [4] |
Experimental Protocol: Resolution of (±)-Ibuprofen with (S)-(-)-α-Phenylethylamine [4]
-
Salt Formation: Dissolve racemic ibuprofen in a suitable aqueous solvent. Add one molar equivalent of (S)-(-)-α-phenylethylamine.
-
Crystallization: One of the diastereomeric salts will precipitate from the aqueous solution due to lower solubility.
-
Isolation: The precipitated salt is collected by filtration.
-
Liberation of Ibuprofen: The isolated salt is treated with a strong acid to regenerate the (S)-ibuprofen.
Resolution of Naproxen
Similar to ibuprofen, the (S)-enantiomer of naproxen is responsible for its therapeutic activity.
| Resolving Agent | Racemic Acid | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |
| Chiral Amine (unspecified) | (±)-Naproxen | Not specified | High (qualitative) | High (qualitative) | [5] |
Potential of this compound as a Resolving Agent
Based on its structure, this compound possesses the necessary functionalities for a chiral resolving agent: a basic amino group to form salts with acidic compounds and a chiral center.
Structural Comparison of Amino Alcohol Resolving Agents
| Resolving Agent | Structure | Key Structural Features |
| This compound |
| Primary amine, primary alcohol, single chiral center with a methyl group. |
| 2-Amino-1-butanol |
| Primary amine, primary alcohol, single chiral center with an ethyl group.[6][7] |
| (1R,2S)-(-)-Ephedrine |
| Secondary amine, secondary alcohol, two chiral centers, phenyl group.[1] |
| (1R,2S)-2-amino-1,2-diphenylethanol |
| Primary amine, secondary alcohol, two chiral centers, two phenyl groups.[2] |
The structural similarity of this compound to 2-amino-1-butanol, which is a known resolving agent, suggests it could be effective for the resolution of racemic acids.[6][7] The presence of a methyl group at the chiral center in this compound may influence the packing of the diastereomeric salt crystals, which is a critical factor for successful resolution. The formation of a stable and well-ordered crystal lattice for one diastereomer over the other is key to achieving high separation efficiency.
Logical Relationship for Evaluating a Novel Resolving Agent
Caption: A logical workflow for the evaluation of a new chiral resolving agent.
Conclusion
While there is a lack of specific published data on the performance of this compound as a chiral resolving agent, its structural characteristics suggest it holds potential for this application. The provided comparative data for other amino alcohols, such as 2-amino-1-butanol and ephedrine, offer valuable insights and established protocols that can serve as a starting point for evaluating this compound. Researchers and drug development professionals are encouraged to perform screening experiments with a variety of racemic acids and solvents to determine the efficacy of this and other novel resolving agents. The success of any chiral resolution is highly dependent on the specific interactions between the acid and the resolving agent, making empirical testing an indispensable part of the development process.
References
- 1. youtube.com [youtube.com]
- 2. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
Comparative Analysis of 3-Amino-2-methylpropan-1-ol: A Guide for Researchers
A comprehensive review of available scientific literature reveals a notable absence of direct cross-reactivity studies involving 3-Amino-2-methylpropan-1-ol. This guide, therefore, provides a comparative analysis of its physicochemical properties against its structural isomer, 2-Amino-2-methyl-1-propanol, to offer researchers and drug development professionals a foundational understanding of these related compounds.
Due to the lack of specific experimental data on the cross-reactivity of this compound in immunoassays or other binding assays, this document focuses on the comparison of fundamental chemical and physical characteristics. This information can be crucial for anticipating potential cross-reactivity and for the design of selective analytical methods.
Structural Comparison and Physicochemical Properties
This compound and its isomer, 2-Amino-2-methyl-1-propanol, share the same molecular formula (C4H11NO) and molecular weight. However, their structural differences, specifically the positions of the amino and methyl groups, can lead to different physical and chemical behaviors. A direct comparison of their key properties is summarized in the table below.
| Property | This compound | 2-Amino-2-methyl-1-propanol |
| Synonyms | 1-Propanol, 3-amino-2-methyl- | AMP, 2-Aminoisobutanol, Isobutanol-2-amine |
| CAS Number | 15518-10-2[1] | 124-68-5[2] |
| Molecular Formula | C4H11NO[1] | C4H11NO[2] |
| Molecular Weight | 89.14 g/mol [1] | 89.14 g/mol [2] |
| Appearance | Solid | Clear, colorless liquid[2][3] |
| Melting Point | Not specified | 24-28 °C[3][4] |
| Boiling Point | Not specified | 165 °C[3][4] |
| Flash Point | Not applicable | 172°F (77.8°C)[2][3] |
| Density | Not specified | 0.934 g/mL at 25 °C[3] |
| Solubility in Water | Not specified | Soluble |
This data is compiled from publicly available chemical databases. The lack of extensive experimental data for this compound is evident.
Structural Visualization
The distinct arrangement of functional groups in these isomers is a key determinant of their chemical reactivity and potential for specific molecular interactions. The following diagram illustrates the structural differences between this compound and 2-Amino-2-methyl-1-propanol.
Experimental Protocols
A thorough search of scientific databases did not yield any specific experimental protocols for cross-reactivity studies of this compound. In the absence of such data, researchers interested in evaluating the cross-reactivity of this compound would need to develop and validate their own assays. A general workflow for such a study is outlined below.
This logical workflow illustrates the steps that would be taken to assess the cross-reactivity of this compound against a panel of structurally related compounds in a competitive immunoassay format.
Conclusion
While there is a clear gap in the scientific literature regarding the cross-reactivity of this compound, the information on its physicochemical properties, when compared to its structural isomer 2-Amino-2-methyl-1-propanol, provides a starting point for researchers. The significant difference in their physical state at room temperature (solid vs. liquid) suggests that their intermolecular interactions, and thus their potential for cross-reactivity in certain assays, may differ. Further experimental investigation is necessary to quantitatively assess the cross-reactivity profile of this compound. The provided workflow offers a roadmap for such future studies.
References
A Comparative Benchmark Analysis of 3-Amino-2-methylpropan-1-ol for Pharmaceutical Applications
In the landscape of pharmaceutical research and drug development, the selection of appropriate excipients and building blocks is paramount to ensure the efficacy, stability, and safety of the final drug product. Amino alcohols, a versatile class of organic compounds, are frequently employed as buffers, pH adjusters, and synthetic intermediates. This guide provides a comprehensive benchmark comparison of 3-Amino-2-methylpropan-1-ol against other commonly used amino alcohols: Ethanolamine, Tris(hydroxymethyl)aminomethane (Tris), and 2-Amino-2-methyl-1-propanol (AMP). This objective analysis, supported by physicochemical data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their formulation and synthesis needs.
Physicochemical Properties: A Comparative Overview
The fundamental physicochemical properties of these amino alcohols are crucial determinants of their behavior in various pharmaceutical systems. A summary of these key parameters is presented below.
| Property | This compound | Ethanolamine | Tris(hydroxymethyl)aminomethane (Tris) | 2-Amino-2-methyl-1-propanol (AMP) |
| Molecular Formula | C₄H₁₁NO | C₂H₇NO | C₄H₁₁NO₃ | C₄H₁₁NO |
| Molecular Weight ( g/mol ) | 89.14[1] | 61.08[2] | 121.14 | 89.14[3] |
| pKa (at 25 °C) | Not readily available | 9.50 | 8.07 | 9.7[4] |
| Melting Point (°C) | Not readily available | 10.3[5] | 167-172 | 24-28[4] |
| Boiling Point (°C) | Not readily available | 170[5] | 219-220 (at 10 mmHg) | 165[4] |
| Solubility in Water | Not readily available | Miscible[2][5][6][7] | Highly soluble | Miscible[3][8][9] |
Performance Benchmarking: Critical Parameters in Drug Development
The suitability of an amino alcohol in a pharmaceutical context extends beyond its basic physical properties. Performance metrics such as buffering capacity, stability, and cytotoxicity are critical for ensuring the desired therapeutic outcome and safety profile.
Buffering Efficacy
Stability Profile
The chemical stability of an excipient is crucial for the shelf-life and efficacy of a drug product. Accelerated stability studies are often employed to predict long-term stability.[15][16][17][18][19] While specific comparative stability data for these four amino alcohols under identical conditions were not found in the search results, their general chemical nature as amino alcohols suggests susceptibility to oxidation and reactions with other components in a formulation. Compatibility studies with the API and other excipients are therefore essential during formulation development.
Cytotoxicity Assessment
An essential aspect of drug development is ensuring the safety of all components. A comparative study on the cytotoxicity of various amino alcohols in rat hepatoma-derived Fa32 cells revealed that toxicity can be influenced by the compound's structure, such as chain length and the position of the hydroxyl group.[20] For example, the study reported NI50 values (the concentration required to inhibit neutral red uptake by 50%) for several amino alcohols, with values ranging from 3 mM to over 30 mM.[21] While this compound was not included in this particular study, the findings underscore the importance of evaluating the cytotoxic potential of any new excipient. Other studies have also investigated the cytotoxicity of β-amino alcohol derivatives against various cancer cell lines.[22][23]
Experimental Protocols
To facilitate a direct and objective comparison, the following experimental protocols are provided for key performance assays.
Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of the amino alcohol in water.
Method: The shake-flask method is a gold standard for determining thermodynamic solubility.[24][25][26]
Procedure:
-
Add an excess amount of the solid amino alcohol to a known volume of purified water in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of the amino alcohol in the filtrate using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The determined concentration represents the aqueous solubility of the compound.
Accelerated Stability Study
Objective: To assess the chemical stability of the amino alcohol under stressed conditions to predict its shelf-life.
Method: Based on the International Council for Harmonisation (ICH) guidelines for accelerated stability testing.[15]
Procedure:
-
Store samples of the amino alcohol under accelerated conditions, typically 40 °C ± 2 °C and 75% RH ± 5% RH.[15]
-
Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method (e.g., HPLC).
-
Monitor for any changes in physical appearance, such as color or odor.
-
The rate of degradation can be used to estimate the shelf-life under normal storage conditions.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential toxicity of the amino alcohol to mammalian cells.
Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed a suitable cell line (e.g., HeLa or HepG2) in a 96-well plate and allow the cells to attach overnight.
-
Prepare a series of dilutions of the amino alcohol in a cell culture medium.
-
Replace the existing medium in the wells with the medium containing the different concentrations of the amino alcohol. Include a positive control (a known cytotoxic agent) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the MTT to formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the amino alcohol that causes a 50% reduction in cell viability.
Visualizing a Potential Mechanism of Action and Experimental Workflow
To further aid in the conceptualization of how an amino alcohol-containing drug might function and how it can be evaluated, the following diagrams are provided.
Caption: A simplified G protein-coupled receptor (GPCR) signaling pathway.
Caption: Workflow for the comparative benchmarking of amino alcohols.
References
- 1. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethanolamine | C2H7NO | CID 700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-methyl-1-propanol CAS#: 124-68-5 [m.chemicalbook.com]
- 5. Ethanolamine - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 8. Beijing Risun Science and Technologies Limited - 北京旭阳科技有限公司 [bjrisuntech.com]
- 9. 2-Amino-2-methyl-1-propanol, 99% | Fisher Scientific [fishersci.ca]
- 10. nbinno.com [nbinno.com]
- 11. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. pharmajia.com [pharmajia.com]
- 16. www3.paho.org [www3.paho.org]
- 17. humiditycontrol.com [humiditycontrol.com]
- 18. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 19. japsonline.com [japsonline.com]
- 20. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 25. Aqueous Solubility Assay - Enamine [enamine.net]
- 26. A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Duel: Unmasking the Isomers of 3-Amino-2-methylpropan-1-ol
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a critical step in ensuring the safety and efficacy of therapeutic agents. This guide provides a comparative spectroscopic analysis of the enantiomers of 3-Amino-2-methylpropan-1-ol, (R)- and (S)-3-Amino-2-methylpropan-1-ol. Due to the scarcity of publicly available experimental data for the individual enantiomers, this comparison is based on established spectroscopic principles and data from closely related analogs.
Introduction to the Isomers
This compound possesses a single chiral center at the second carbon atom, giving rise to two non-superimposable mirror images: the (R) and (S) enantiomers. While these isomers share the same chemical formula and connectivity, their distinct spatial arrangements can lead to different biological activities. Consequently, distinguishing between them is of paramount importance.
Spectroscopic Comparison Overview
Under standard, achiral spectroscopic conditions, the ¹H NMR, ¹³C NMR, IR, and mass spectra of the (R) and (S) enantiomers are expected to be identical. The differentiation between these stereoisomers typically requires the use of chiral environments, most commonly achieved in NMR spectroscopy through the use of chiral resolving agents or chiral solvating agents.
Data Presentation: Expected Spectroscopic Data
The following tables summarize the expected spectroscopic data for the enantiomers of this compound. The NMR data is presented for a standard achiral solvent, where the spectra of the two enantiomers would be indistinguishable.
Table 1: Expected ¹H NMR Spectroscopic Data (in CDCl₃, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.90 | Doublet | 3H | -CH₃ |
| ~1.80 | Multiplet | 1H | -CH(CH₃)- |
| ~2.60 | Doublet of Doublets | 1H | -CH₂-NH₂ (diastereotopic) |
| ~2.85 | Doublet of Doublets | 1H | -CH₂-NH₂ (diastereotopic) |
| ~3.45 | Doublet of Doublets | 1H | -CH₂-OH (diastereotopic) |
| ~3.60 | Doublet of Doublets | 1H | -CH₂-OH (diastereotopic) |
| Variable | Broad Singlet | 3H | -NH₂, -OH |
Table 2: Expected ¹³C NMR Spectroscopic Data (in CDCl₃, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~16 | -CH₃ |
| ~38 | -CH(CH₃)- |
| ~48 | -CH₂-NH₂ |
| ~68 | -CH₂-OH |
Table 3: Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H and N-H stretching |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1600-1550 | Medium | N-H bending (scissoring) |
| 1470-1430 | Medium | C-H bending |
| 1050-1000 | Strong | C-O stretching |
Table 4: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment |
| 89 | [M]⁺ (Molecular Ion) |
| 72 | [M - NH₃]⁺ |
| 58 | [M - CH₂OH]⁺ |
| 44 | [CH₂=NH₂]⁺ (Base Peak) |
| 31 | [CH₂=OH]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans). Proton decoupling is typically used to simplify the spectrum.
-
Chiral NMR Spectroscopy: To differentiate between enantiomers, a chiral resolving agent (e.g., a lanthanide shift reagent like Eu(hfc)₃) or a chiral solvating agent (e.g., (R)-(-)- or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) is added to the NMR sample. The formation of diastereomeric complexes will induce chemical shift differences (Δδ) between the corresponding protons and carbons of the two enantiomers.
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
Visualization of Spectroscopic Workflow
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Logical Relationship of Isomer Differentiation
Caption: Logical diagram illustrating the differentiation of enantiomers based on spectroscopic conditions.
Safety Operating Guide
Proper Disposal of 3-Amino-2-methylpropan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of 3-Amino-2-methylpropan-1-ol is crucial for ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste in accordance with safety regulations.
Chemical and Physical Properties
Understanding the properties of this compound is the first step in handling it safely. Key quantitative data is summarized below.
| Property | Value |
| Molecular Formula | C₄H₁₁NO[1][2] |
| Molecular Weight | 89.14 g/mol [1][2] |
| Melting Point | 31 - 32 °C / 87.8 - 89.6 °F[3] |
| Boiling Point | 165 °C / 329 °F[3] |
| Flash Point | 80 °C / 176 °F[3] |
| pH | 11.3[3] |
| Water Solubility | Miscible[3] |
Hazard Profile
This compound is classified as a hazardous substance with the following primary concerns:
-
Health Hazards: It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[2][3] Inhalation may lead to respiratory irritation.[2]
-
Environmental Hazards: The substance is harmful to aquatic life with long-lasting effects.[1][3] Therefore, it must not be emptied into drains or released into the environment.[1][3]
-
Physical Hazards: It is a combustible liquid.[3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical waste, ensure all appropriate personal protective equipment is worn.
-
Mandatory PPE:
-
Work Area:
-
Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and metals.[1][3]
-
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Waste Container:
-
Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
-
The label must clearly state "Hazardous Waste" and identify the contents as "this compound".
-
-
Segregation:
-
Do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents.
-
Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area.
-
Step 3: Managing Spills
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[1][3]
-
Containment: Use an inert, non-combustible absorbent material (such as vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[1][3]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
Step 4: Final Disposal
The disposal of hazardous waste is strictly regulated.
-
Regulatory Compliance: Hazardous waste management in the United States is governed by the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[4][5] State and local regulations may also apply and are often more stringent.[4][6][7]
-
Professional Disposal Service: Arrange for the collection of the hazardous waste by an approved and licensed waste disposal contractor. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.[1]
-
Documentation: Maintain a "cradle-to-grave" record of the waste, including generation date, quantity, and disposal manifest, as required by regulations.[7][8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Amino-2-methyl-1-propanol | C4H11NO | CID 10197625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 8. epa.gov [epa.gov]
Essential Safety and Logistical Guide for Handling 3-Amino-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3-Amino-2-methylpropan-1-ol (CAS No. 15518-10-2). Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing risks associated with this chemical.
Hazard Identification and Immediate Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1] Additionally, it may cause respiratory irritation.[1] Therefore, immediate and appropriate use of personal protective equipment is mandatory.
Personal Protective Equipment (PPE)
The following personal protective equipment is required to be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield are necessary to protect against splashes. Standard safety glasses are not sufficient. |
| Skin Protection | Gloves: Nitrile rubber gloves are recommended. While specific breakthrough times are not readily available, it is crucial to change gloves immediately if they become contaminated. Lab Coat/Protective Clothing: A standard lab coat should be worn. For larger quantities or where splashing is likely, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure safety. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Before entering the laboratory, ensure you are familiar with the Safety Data Sheet (SDS) for this compound.
-
Put on all required PPE as specified in the table above.
-
Verify that the chemical fume hood is operational and the airflow is adequate.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
When dispensing the chemical, do so slowly and carefully to avoid splashing.
-
Keep the container opening away from your breathing zone.
-
If the chemical comes into contact with your gloves, remove them immediately, wash your hands, and put on a new pair.
-
Upon completion of the experimental step, securely cap the container of this compound.
-
-
Cleanup and Disposal:
-
Wipe down the work surface within the fume hood with an appropriate decontaminating agent.
-
All waste materials, including contaminated consumables (e.g., pipette tips, wipes), should be placed in a clearly labeled hazardous waste container.
-
Dispose of contaminated PPE in the designated waste stream. Do not wear contaminated PPE outside of the laboratory.
-
After removing your PPE, wash your hands thoroughly with soap and water.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Liquid Waste: Collect in a designated, sealed, and properly labeled waste container. The container should be stored in a secondary containment bin in a well-ventilated area.
-
Solid Waste: Contaminated items such as gloves, absorbent pads, and empty containers should be collected in a separate, clearly labeled solid hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through an approved and licensed environmental waste management vendor. Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour this compound down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
